molecular formula C60H119N21O10 B238646 N-myristoyl-RKRTLRRL CAS No. 136082-43-4

N-myristoyl-RKRTLRRL

Número de catálogo: B238646
Número CAS: 136082-43-4
Peso molecular: 1294.7 g/mol
Clave InChI: QXGGOUCMVQMNGK-SCNIHQMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-myristoyl-RKRTLRRL, also known as this compound, is a useful research compound. Its molecular formula is C60H119N21O10 and its molecular weight is 1294.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H119N21O10/c1-7-8-9-10-11-12-13-14-15-16-17-20-31-70-41(26-21-32-71-57(62)63)49(83)75-42(25-18-19-30-61)50(84)77-45(29-24-35-74-60(68)69)53(87)81-48(40(6)82)55(89)79-46(36-38(2)3)54(88)78-43(27-22-33-72-58(64)65)51(85)76-44(28-23-34-73-59(66)67)52(86)80-47(56(90)91)37-39(4)5/h38-48,70,82H,7-37,61H2,1-6H3,(H,75,83)(H,76,85)(H,77,84)(H,78,88)(H,79,89)(H,80,86)(H,81,87)(H,90,91)(H4,62,63,71)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)/t40-,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGOUCMVQMNGK-SCNIHQMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCN[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H119N21O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136082-43-4
Record name N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136082434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-myristoyl-RKRTLRRL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyl-RKRTLRRL is a synthetically modified octapeptide that serves as a potent and cell-permeable inhibitor of Protein Kinase C (PKC). Its design is based on a substrate analog, which, through the addition of a myristoyl group, gains the ability to effectively antagonize PKC activity. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PKC, summarizing key quantitative data, and providing illustrative diagrams and experimental protocols to facilitate further research and drug development efforts.

Core Mechanism of Action

The inhibitory action of this compound is a result of a dual-component mechanism that leverages both its peptide sequence and its lipid modification. The peptide component, RKRTLRRL, is a substrate analog of PKC, allowing it to competitively bind to the active site of the enzyme. However, in its unmodified form, this peptide exhibits no inhibitory activity.[1]

The crucial element for its inhibitory function is the N-terminal myristoylation. This 14-carbon saturated fatty acid modification confers several key properties:

  • Membrane Targeting: The myristoyl group facilitates the peptide's association with the plasma membrane, where PKC is often localized and activated.

  • Enhanced Enzyme Interaction: The lipid moiety is believed to interact with a hydrophobic pocket on the PKC enzyme, increasing the affinity and stability of the inhibitor-enzyme complex.[2] This interaction is critical for its potent inhibitory effect.

  • Cell Permeability: The lipophilic nature of the myristoyl group enhances the peptide's ability to cross the cell membrane, making it an effective tool for in vivo studies.

The binding of this compound to the substrate-binding site of PKC prevents the enzyme from phosphorylating its natural substrates, thereby blocking downstream signaling events.[1] The inhibition has been demonstrated against both the holoenzyme (Ca2+- and phosphatidylserine-dependent) and the constitutively active catalytic fragment of PKC.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Assay ConditionSubstrateIC50 (µM)Reference
Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylationHistone5--INVALID-LINK--
Ca2+- and PS-activated PKCHistone IIIS75--INVALID-LINK--
Histone phosphorylation (context unspecified)Histone80--INVALID-LINK--
PKC catalytic fragmentHistone IIIS200--INVALID-LINK--

Signaling Pathway and Inhibition Model

The following diagrams illustrate the canonical PKC signaling pathway and the proposed mechanism of inhibition by this compound.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER binds Ca_release Ca2+ Release Ca_release->PKC_inactive activates ER->Ca_release Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Canonical Protein Kinase C (PKC) Signaling Pathway.

Inhibition_Mechanism cluster_pkc PKC_active Active PKC (Catalytic Domain) Binding_Site Substrate Endogenous Substrate Substrate->Binding_Site Binds to Inhibitor This compound Inhibitor->Binding_Site Competitively Binds to Phosphorylation Phosphorylation Binding_Site->Phosphorylation Leads to No_Phosphorylation No Phosphorylation Binding_Site->No_Phosphorylation Results in

Competitive Inhibition of PKC by this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the inhibitory activity of this compound against PKC. These should be optimized for specific experimental conditions.

In Vitro PKC Inhibition Assay (Radiometric)

This assay measures the incorporation of 32P from [γ-32P]ATP into a substrate peptide or protein.

Materials:

  • Purified recombinant PKC

  • This compound

  • PKC substrate (e.g., Histone H1 or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • [γ-32P]ATP

  • ATP solution

  • Stopping solution (e.g., 75 mM H3PO4)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, PKC substrate, and purified PKC enzyme.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubate for 10-20 minutes at 30°C.

  • Stop the reaction by adding the stopping solution.

  • Spot an aliquot of each reaction onto P81 phosphocellulose paper.

  • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

PKC_Inhibition_Workflow A Prepare Reaction Mix (PKC, Substrate, Buffer, Cofactors) B Add this compound (Varying Concentrations) A->B C Pre-incubate (30°C, 10 min) B->C D Initiate with [γ-32P]ATP C->D E Incubate (30°C, 10-20 min) D->E F Stop Reaction E->F G Spot on P81 Paper F->G H Wash Papers G->H I Scintillation Counting H->I J Calculate IC50 I->J

Workflow for In Vitro PKC Inhibition Assay.
Histone H3 Phosphorylation Assay in Cells

This assay determines the effect of this compound on PKC-mediated phosphorylation of an endogenous substrate in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and probe with the primary antibody against phospho-Histone H3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the effect of the inhibitor on histone phosphorylation.

Histone_Phosphorylation_Workflow A Cell Seeding B Inhibitor Pre-treatment (this compound) A->B C PKC Activation (e.g., PMA) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Immunodetection (p-Histone H3, Total H3) G->H I Signal Quantification and Analysis H->I

Cell-based Histone Phosphorylation Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the roles of Protein Kinase C in various cellular processes. Its mechanism as a competitive inhibitor, enhanced by the crucial N-myristoyl modification, provides a potent and specific means to modulate PKC activity. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to utilize this peptide in their studies or as a lead for developing novel therapeutics targeting PKC-driven pathologies.

References

The Crucial Role of N-Myristoylation in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical lipid modification that plays a pivotal role in a vast array of cellular signal transduction pathways. This irreversible modification, catalyzed by N-myristoyltransferases (NMTs), governs protein localization, conformation, and interaction with other proteins and membranes, thereby regulating key cellular processes.[1][2][3][4] Dysregulation of N-myristoylation is implicated in numerous diseases, including cancer, and infections, making the enzymes responsible for this modification attractive therapeutic targets.[5][6][7][8][9] This technical guide provides an in-depth exploration of the role of N-myristoylation in signal transduction, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Mechanism and Functional Consequences of N-Myristoylation

N-myristoylation occurs co-translationally on nascent polypeptide chains following the removal of the initiator methionine, or post-translationally after caspase cleavage during apoptosis, exposing an N-terminal glycine residue.[3][10][11] The reaction is catalyzed by N-myristoyltransferase (NMT), which transfers the myristoyl group from myristoyl-CoA to the glycine residue.[12][13] Humans have two NMT isoforms, NMT1 and NMT2, which share significant sequence identity but exhibit distinct substrate specificities and play partially overlapping roles.[1][10][14]

The primary functions of N-myristoylation in signal transduction include:

  • Membrane Targeting and Anchoring: The hydrophobic myristoyl group facilitates the weak and reversible association of proteins with cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria.[1][3][8][12] This localization is crucial for bringing signaling proteins into proximity with their activators, substrates, and downstream effectors.

  • Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, a phenomenon known as a "myristoyl switch".[3][11] This switch mechanism can modulate interactions with other proteins.

  • Protein Stability and Conformation: N-myristoylation can influence the conformation and stability of proteins. For instance, myristoylation has a positive effect on the kinase activity of c-Src and regulates its ubiquitination and degradation.[1][15]

Key Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is integral to the function of numerous proteins involved in critical signaling pathways.

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play central roles in cell proliferation, survival, and migration. N-myristoylation is essential for their localization to the plasma membrane and for their oncogenic potential.[1][10] Loss of myristoylation inhibits the association of Src kinase with the cellular membrane and abolishes its tumorigenic activity.[1]

Src_Signaling_Pathway NMT NMT Myr_Src Myristoylated Src (Inactive) NMT->Myr_Src Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Src_precursor Src (precursor) Src_precursor->NMT N-terminal Glycine Membrane Plasma Membrane Myr_Src->Membrane Membrane Targeting Active_Src Active Src Membrane->Active_Src Activation (e.g., by GPCRs, Receptor Tyrosine Kinases) Downstream Downstream Signaling (e.g., FAK, Raf/MEK/ERK) Active_Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

N-myristoylation in Src family kinase activation.
G Protein Alpha Subunits

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial mediators of G protein-coupled receptor (GPCR) signaling. The N-terminal myristoylation of Gαi subunits is essential for their membrane localization and interaction with GPCRs and effector proteins.[16][17][18] This modification, often in conjunction with palmitoylation, ensures the proper functioning of the GPCR signaling cascade.[3][18] The introduction of a myristoylation site into G proteins that are normally only palmitoylated can enhance their membrane association and potentiate GPCR signaling.[19]

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change Ligand Ligand Ligand->GPCR_inactive Binding G_protein_inactive G Protein Heterotrimer (Myr-Gαi-GDP-Gβγ) GPCR_active->G_protein_inactive Interaction G_alpha_active Myr-Gαi-GTP G_protein_inactive->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_alpha_active->Effector Regulation G_beta_gamma->Effector Regulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger

Role of N-myristoylation in G protein-coupled receptor signaling.

Quantitative Data on N-Myristoylation

The impact of N-myristoylation on protein function is often quantifiable. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of N-Myristoylation on Src Kinase

ParameterMyristoylated c-SrcNon-myristoylated (G2A) c-SrcReference
Cellular Localization Predominantly membrane-associatedLargely cytosolic[1]
Kinase Activity HigherReduced[15]
Protein Stability Lower (subject to ubiquitination and degradation)Enhanced[15]
Tumorigenic Potential HighAbolished[1]

Table 2: N-Myristoyltransferases (NMTs) as Drug Targets

NMT IsoformRole in CancerEffect of InhibitionReference
NMT1 Overexpressed in colon and brain tumors. Critical for tumor cell proliferation.Inhibits cell cycle progression, proliferation, and malignant growth. Induces apoptosis.[1][10]
NMT2 Low expression associated with poor outcomes in AML. Depletion induces apoptosis.Shifts BCL family protein expression towards apoptosis.[10][20]

Experimental Protocols for Studying N-Myristoylation

A variety of experimental techniques are employed to investigate protein N-myristoylation.

Identification of N-Myristoylated Proteins

Metabolic Labeling with Myristic Acid Analogs: This is a common method to identify myristoylated proteins.

  • Cell Culture and Labeling: Culture cells in the presence of a radiolabeled ([³H]) or chemically tagged (e.g., azide- or alkyne-modified) myristic acid analog.[21][22]

  • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

  • Detection:

    • For radiolabeled analogs, use autoradiography or phosphorimaging after SDS-PAGE.

    • For chemically tagged analogs, use "click" chemistry to attach a reporter molecule (e.g., biotin for affinity purification and mass spectrometry, or a fluorophore for imaging).[21]

  • Mass Spectrometry: For definitive identification, purified proteins or peptides can be analyzed by mass spectrometry to confirm the presence of the myristoyl group.[13]

Metabolic_Labeling_Workflow Start Start: Cell Culture Labeling Metabolic Labeling (e.g., with Azide-Myristate) Start->Labeling Lysis Cell Lysis & Protein Extraction Labeling->Lysis Click_Chemistry Click Chemistry (Attach Biotin or Fluorophore) Lysis->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Affinity_Purification Affinity Purification (Streptavidin beads) Click_Chemistry->Affinity_Purification Western_Blot Western Blot / In-gel Fluorescence SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry (LC-MS/MS) Affinity_Purification->Mass_Spec Identification Identification of Myristoylated Proteins Mass_Spec->Identification

Workflow for identifying myristoylated proteins.
In Vitro N-Myristoyltransferase (NMT) Activity Assay

Fluorescence-Based Assay: This continuous assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction.[23][24]

  • Reaction Mixture Preparation: In a microplate well, combine a buffer solution, a peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein), myristoyl-CoA, and the fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[24]

  • Initiate Reaction: Add purified recombinant NMT enzyme to the mixture to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of ~380-390 nm and an emission wavelength of ~470 nm.[24] The reaction between the thiol group of the released CoA and CPM results in a fluorescent adduct.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. This assay can be used for kinetic studies and for high-throughput screening of NMT inhibitors.[24]

NMT_Assay_Workflow Myristoyl_CoA Myristoyl-CoA NMT_Enzyme NMT Enzyme Myristoyl_CoA->NMT_Enzyme Peptide_Substrate Peptide Substrate (N-terminal Glycine) Peptide_Substrate->NMT_Enzyme Myristoylated_Peptide Myristoylated Peptide NMT_Enzyme->Myristoylated_Peptide Catalysis CoA Coenzyme A (CoA-SH) NMT_Enzyme->CoA CPM_CoA_Adduct CPM-CoA Adduct (Fluorescent) CoA->CPM_CoA_Adduct CPM CPM (Non-fluorescent) CPM->CPM_CoA_Adduct Fluorometer Fluorometer CPM_CoA_Adduct->Fluorometer Detection Data_Analysis Data Analysis (Reaction Kinetics) Fluorometer->Data_Analysis

Fluorescence-based NMT activity assay workflow.

Conclusion and Future Directions

N-myristoylation is a fundamental post-translational modification that is indispensable for the proper functioning of a multitude of signal transduction pathways. Its role in targeting proteins to membranes and modulating protein-protein interactions places it at the heart of cellular regulation. The strong association of aberrant N-myristoylation with diseases like cancer and parasitic infections has solidified NMTs as promising therapeutic targets.[5][6][7][8] Future research will likely focus on the development of isoform-specific NMT inhibitors to enhance therapeutic efficacy and minimize off-target effects, as well as further unraveling the complex interplay between N-myristoylation and other post-translational modifications in regulating cellular signaling networks. The continued application of advanced proteomic and chemical biology tools will undoubtedly provide deeper insights into the "myristoylome" and its dynamic regulation in health and disease.

References

N-myristoyl-RKRTLRRL: A Technical Guide to its Discovery, Significance, and Application as a Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic peptide N-myristoyl-RKRTLRRL, a potent inhibitor of Protein Kinase C (PKC). The discovery that the addition of a myristoyl group to the RKRTLRRL peptide sequence transforms it from a non-inhibitory substrate analog into a powerful antagonist marked a significant advancement in the design of specific enzyme inhibitors. This document details the biochemical properties, mechanism of action, and significance of this compound in cellular signaling research. It includes a compilation of available quantitative data, illustrative experimental protocols for its synthesis and use in inhibition assays, and visual representations of its role in key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Discovery and Significance

The octapeptide this compound was identified as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis. The key discovery was that the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (RKRTLRRL) dramatically altered its biological activity. While the unmodified RKRTLRRL peptide acts as a substrate for PKC with no inhibitory properties, the N-myristoylated form becomes a potent inhibitor.[1] This transformation highlighted a novel strategy for developing highly effective enzyme inhibitors by leveraging lipidation to enhance binding affinity and alter the interaction with the target enzyme.

The significance of this compound lies in its mechanism of action. It functions by binding to the catalytic domain of PKC, effectively competing with protein substrates.[1] This property makes it a valuable tool for dissecting the roles of PKC in various signaling cascades. Furthermore, the myristoyl group enhances the cell permeability of the peptide, allowing for its use in studies with intact cells.[2] The development of myristoylated peptide inhibitors like this compound has paved the way for more targeted approaches to modulating PKC activity in both research and therapeutic contexts.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50). The available data demonstrates its effectiveness as a PKC inhibitor.

Parameter Value Assay Conditions Reference
IC5075 µMCa2+- and PS-activated PKC[4]
IC50200 µMCatalytic fragment of PKC (vs. histone IIIS)[4]

Note: PS refers to phosphatidylserine, a cofactor for PKC activation. The differing IC50 values reflect the different forms of the enzyme and the substrates used in the assays. Further studies are needed to establish a comprehensive profile of its inhibitory activity against the various PKC isozymes (e.g., conventional, novel, and atypical).

Experimental Protocols

The following sections provide illustrative protocols for the synthesis, purification, and use of this compound in a PKC inhibition assay. These are representative methods based on standard laboratory practices.

Synthesis and Purification of this compound

Objective: To synthesize and purify the N-myristoylated octapeptide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide sequence RKRTLRRL is assembled on a solid support resin (e.g., Rink Amide resin) using an automated or manual peptide synthesizer.

    • Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically employed for the protection of the N-terminus of the amino acids.

    • The synthesis involves sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid in the sequence.

    • Side-chain protecting groups are used for arginine (e.g., Pbf) and lysine (e.g., Boc) to prevent unwanted side reactions.

  • N-terminal Myristoylation:

    • Following the assembly of the full peptide sequence and removal of the final N-terminal Fmoc group, myristic acid is coupled to the free N-terminus of the resin-bound peptide.

    • The coupling is typically mediated by a standard peptide coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

  • Cleavage and Deprotection:

    • The myristoylated peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

    • This is achieved by treating the resin with a cleavage cocktail, commonly a mixture containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification:

    • The crude peptide is precipitated and washed with cold diethyl ether.

    • Purification to homogeneity is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • A gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, is used to elute the peptide.

    • The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on PKC-mediated phosphorylation.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.

    • Prepare a lipid mixture by sonicating phosphatidylserine (PS) and diacylglycerol (DAG) in the reaction buffer to form micelles.

    • Prepare a stock solution of the substrate (e.g., a synthetic peptide substrate like Ac-MBP(4-14) or histone H1).

    • Prepare a stock solution of ATP containing a radioactive isotope, [γ-32P]ATP, for detection of phosphorylation.

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, lipid mixture, purified PKC enzyme, and the substrate.

    • Add the various concentrations of this compound or a vehicle control.

    • Pre-incubate the mixture for a short period at 30°C.

    • Initiate the kinase reaction by adding the [γ-32P]ATP solution.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a quench buffer (e.g., phosphoric acid or EDTA).

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).

    • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the amount of incorporated 32P in the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PKC activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

This compound, as a potent PKC inhibitor, is expected to modulate signaling pathways downstream of PKC activation. A primary and well-characterized substrate of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. The phosphorylation of MARCKS by PKC is a critical event that regulates its function in controlling cytoskeletal dynamics and membrane-cytoskeleton interactions.

The PKC-MARCKS Signaling Pathway

The MARCKS protein is tethered to the plasma membrane through two key interactions: an N-terminal myristoyl group that inserts into the lipid bilayer and a highly basic "effector domain" that electrostatically interacts with acidic phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon activation, PKC phosphorylates specific serine residues within the effector domain of MARCKS. This phosphorylation introduces negative charges, neutralizing the positive charge of the domain and causing its electrostatic repulsion from the negatively charged inner leaflet of the plasma membrane. As a result, MARCKS translocates from the membrane to the cytosol. This translocation releases sequestered PIP2, making it available for hydrolysis by phospholipase C (PLC) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), the latter of which further activates PKC in a positive feedback loop. By inhibiting PKC, this compound is predicted to prevent the phosphorylation and subsequent translocation of MARCKS, thereby stabilizing its association with the plasma membrane and attenuating the downstream signaling events.

PKC_MARCKS_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active MARCKS_mem MARCKS (Membrane-bound) PIP2 PIP2 MARCKS_mem->PIP2 Sequesters MARCKS_cyto p-MARCKS (Cytosolic) MARCKS_mem->MARCKS_cyto Translocation PLC PLC PIP2->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis PKC_active->MARCKS_mem Phosphorylation MARCKS_cyto->PIP2 Releases IP3_DAG->PKC_active Feedback Activation Stimulus Stimulus (e.g., Growth Factor) Stimulus->PKC_inactive Activation Inhibitor This compound Inhibitor->PKC_active Inhibition

Caption: PKC-MARCKS signaling pathway and its inhibition.

Experimental Workflow for Studying Inhibition

The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on the PKC-MARCKS pathway in a cellular context.

Experimental_Workflow cluster_western_targets Western Blot Targets start Cell Culture (e.g., Fibroblasts, Neurons) treatment Treatment with This compound and/or PKC activator (e.g., PMA) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis fractionation Subcellular Fractionation (Cytosolic vs. Membrane) lysis->fractionation western Western Blot Analysis fractionation->western analysis Data Analysis and Quantification western->analysis pMARCKS p-MARCKS western->pMARCKS totalMARCKS Total MARCKS western->totalMARCKS GAPDH GAPDH (Cytosolic Marker) western->GAPDH NaK_ATPase Na+/K+-ATPase (Membrane Marker) western->NaK_ATPase

Caption: Workflow for analyzing MARCKS phosphorylation.

Conclusion

This compound stands as a seminal example of a rationally designed peptide inhibitor of Protein Kinase C. Its discovery underscored the critical role of N-myristoylation in modulating peptide-protein interactions and paved the way for the development of cell-permeable inhibitory peptides. As a potent and specific tool, it continues to be of significant value to researchers investigating the multifaceted roles of PKC in cellular signaling. The experimental frameworks and pathway visualizations provided in this guide offer a comprehensive resource for the effective application of this compound in a research setting, with the ultimate goal of advancing our understanding of cellular regulation and identifying new therapeutic targets.

References

Structural Basis for the Activity of N-myristoyl-RKRTLRRL: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibitory activity of the N-myristoylated peptide, N-myristoyl-RKRTLRRL, a potent inhibitor of Protein Kinase C (PKC). This document synthesizes findings from biochemical and kinetic studies to elucidate its mechanism of action, offering valuable insights for researchers in cell signaling and drug development.

Executive Summary

This compound is a synthetic peptide that acts as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways. The inhibitory activity of this peptide is conferred by the N-terminal myristoyl group, which transforms the RKRTLRRL peptide from a substrate into a potent inhibitor. This guide details the mechanism of inhibition, the structural features of both the peptide and the kinase, and the experimental protocols to study their interaction. While a high-resolution crystal structure of the this compound-PKC complex is not publicly available, a robust model of its inhibitory action can be constructed from kinetic data and the known structures of the PKC catalytic domain.

Introduction to N-myristoylation and PKC Signaling

N-myristoylation is a lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a critical role in mediating protein-protein and protein-membrane interactions, thereby influencing the subcellular localization and function of numerous signaling proteins.

Protein Kinase C is a family of enzymes that are central to signal transduction, controlling a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders. PKC enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions (Ca2+), leading to the phosphorylation of a multitude of substrate proteins.

The this compound peptide leverages the principles of N-myristoylation to achieve potent and specific inhibition of PKC.

Structural Basis of this compound Activity

The inhibitory mechanism of this compound is a result of a dual interaction with the PKC enzyme, involving both the myristoyl anchor and the peptide sequence.

3.1 The Role of the Myristoyl Group

The N-terminal myristoyl group is essential for the inhibitory activity of the peptide. It is proposed to interact with a hydrophobic pocket on the catalytic domain of PKC. This interaction serves to anchor the inhibitor to the enzyme, increasing its local concentration and facilitating the interaction of the peptide portion with the active site. The non-myristoylated RKRTLRRL peptide does not exhibit inhibitory activity, highlighting the critical role of this lipid modification.

3.2 The Peptide Sequence and Substrate Competition

The RKRTLRRL peptide sequence mimics a PKC substrate. The basic residues (Arginine and Lysine) are key determinants for recognition by the acidic substrate-binding cleft of the PKC catalytic domain. However, unlike a true substrate, the myristoylated peptide acts as a competitive inhibitor with respect to the protein/peptide substrate.

Kinetic analyses have shown that N-myristoylated peptide analogs inhibit the catalytic fragment of PKC by binding to the free enzyme at the protein-substrate binding site, but not to the PKC-ATP complex[1]. This suggests that the binding of ATP may induce a conformational change in PKC that is incompatible with the binding of the myristoylated inhibitor.

3.3 Proposed Model of Inhibition

The proposed mechanism of inhibition involves a two-step process:

  • Initial Anchoring: The myristoyl group of this compound binds to a hydrophobic pocket on the PKC catalytic domain, effectively tethering the inhibitor to the enzyme.

  • Substrate-Site Binding: The RKRTLRRL peptide moiety then occupies the substrate-binding cleft, preventing the binding and phosphorylation of genuine PKC substrates.

This dual-binding mode explains the significantly enhanced inhibitory potency of the myristoylated peptide compared to its non-acylated counterpart.

Quantitative Data

The inhibitory potency of this compound and related peptides has been quantified through various in vitro assays.

Peptide SequenceTargetAssay TypeIC50 (µM)Reference
This compoundPKCCa2+- and PS-dependent histone phosphorylation5--INVALID-LINK--
N-myristyl-Lys-Arg-Thr-Leu-ArgPKCCa2+- and PS-activated PKC75--INVALID-LINK--
N-myristyl-Lys-Arg-Thr-Leu-ArgPKC Catalytic FragmentCompetition with histone IIIS200--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

5.1 In Vitro PKC Kinase Assay (Radiolabeling)

This protocol is adapted from standard radioactive kinase assays to measure the inhibitory effect of this compound on PKC activity.

Materials:

  • Purified active PKC enzyme

  • This compound inhibitor

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • [γ-³²P]ATP (10 µCi/µl)

  • 100 µM ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Vesicles: Prepare PS/DAG vesicles by drying down a mixture of PS and DAG from chloroform and resuspending in assay buffer followed by sonication.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, lipid vesicles, and the desired concentration of this compound or vehicle control (DMSO).

  • Enzyme Addition: Add purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding the PKC substrate peptide and a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for PKC.

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes. The reaction time should be within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

5.2 Fluorescence Polarization (FP) Competition Assay

This is a non-radioactive, high-throughput method to measure the binding of this compound to PKC.

Materials:

  • Purified PKC enzyme (catalytic domain is sufficient)

  • This compound inhibitor

  • Fluorescently labeled probe peptide that binds to the PKC substrate-binding site (e.g., a fluorescein-labeled substrate analog).

  • FP assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine Probe Concentration: First, determine the optimal concentration of the fluorescent probe that gives a stable and robust FP signal when bound to a saturating concentration of the PKC catalytic domain.

  • Assay Setup: In a 384-well plate, add the FP assay buffer, the predetermined concentration of the fluorescent probe, and the PKC catalytic domain.

  • Inhibitor Titration: Add serial dilutions of this compound to the wells. Include a positive control (probe + PKC) and a negative control (probe only).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The displacement of the fluorescent probe by the inhibitor will result in a decrease in the FP signal. Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

6.1 Signaling Pathway

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive binds to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive binds to PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response leads to Inhibitor This compound Inhibitor->PKC_active inhibits

Caption: PKC Signaling Pathway and Inhibition by this compound.

6.2 Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Lipids, Enzyme, Substrate, Inhibitor) start->prep_reagents setup_rxn Set up Reaction Mixtures (with and without inhibitor) prep_reagents->setup_rxn pre_incubate Pre-incubate with PKC (10 min, 30°C) setup_rxn->pre_incubate initiate_rxn Initiate Reaction (Add Substrate and [γ-³²P]ATP) pre_incubate->initiate_rxn incubate Incubate (15-30 min, 30°C) initiate_rxn->incubate stop_rxn Stop Reaction (Spot on P81 paper) incubate->stop_rxn wash Wash P81 Paper (3x with 0.75% Phosphoric Acid) stop_rxn->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate % Inhibition and IC50) quantify->analyze end End analyze->end

Caption: Workflow for a radioactive in vitro PKC kinase inhibition assay.

6.3 Logical Relationship: Mechanism of Inhibition

Inhibition_Mechanism Inhibitor This compound Myristoyl Myristoyl Group Inhibitor->Myristoyl Peptide RKRTLRRL Peptide Inhibitor->Peptide HydrophobicPocket Hydrophobic Pocket Myristoyl->HydrophobicPocket binds to SubstrateSite Substrate Binding Site Peptide->SubstrateSite binds to PKC PKC Catalytic Domain Inhibition Inhibition of Substrate Phosphorylation PKC->Inhibition results in HydrophobicPocket->PKC SubstrateSite->PKC

Caption: Proposed dual-binding mechanism of this compound inhibition of PKC.

Conclusion

This compound serves as a compelling example of how lipid modification can be harnessed to modulate the activity of a key signaling enzyme. Its mechanism of action, involving a dual interaction with both a hydrophobic pocket and the substrate-binding site of the PKC catalytic domain, provides a rational basis for the design of novel, potent, and specific kinase inhibitors. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PKC with myristoylated peptides and other lipidated molecules. Future structural studies on the inhibitor-enzyme complex will be invaluable in refining our understanding and facilitating the development of next-generation PKC inhibitors.

References

understanding the role of the myristoyl group in peptide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Myristoyl Group in Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Myristoylation

Protein lipidation is a critical post-translational modification that governs the location and function of numerous proteins involved in cellular signaling. Among these modifications, N-myristoylation—the attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine residue—plays a pivotal role.[1][2][3][4][5][6] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for mediating protein-protein interactions, membrane targeting, and signal transduction.[1][7][8]

In the realm of drug development, peptides have emerged as highly specific therapeutic agents, but their application is often limited by poor cell permeability and instability.[9] The strategic addition of a myristoyl group to peptide inhibitors is a powerful technique to overcome these limitations. This guide provides a comprehensive overview of the multifaceted role of the myristoyl group, detailing its impact on cellular uptake, target engagement, and inhibitor potency, supported by experimental data and protocols.

The Core Mechanism of N-Myristoylation

N-myristoylation is an irreversible covalent modification where a myristoyl group is attached via an amide bond to the α-amino group of an N-terminal glycine.[1][3] The reaction is catalyzed by N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (CoA) as the fatty acid donor.[8]

The process follows a sequential, ordered Bi-Bi kinetic mechanism:

  • Myristoyl-CoA binds to the apo-enzyme (NMT).

  • This binding induces a conformational change in NMT, opening the peptide-binding site.[2][10][11]

  • The peptide substrate, containing an N-terminal glycine, then binds to the NMT-myristoyl-CoA complex.

  • The myristoyl group is transferred to the peptide's N-terminal glycine.

  • CoA is released first, followed by the newly myristoylated peptide.[2][6]

Myristoylation can occur either co-translationally , on a nascent polypeptide chain after the initiator methionine is cleaved, or post-translationally , typically after a caspase cleavage event exposes an internal glycine residue during processes like apoptosis.[1][2][6][8]

cluster_0 N-Myristoyltransferase (NMT) Catalytic Cycle MyrCoA Myristoyl-CoA NMT_MyrCoA NMT-Myristoyl-CoA Complex MyrCoA->NMT_MyrCoA 1. Binds first Peptide Peptide Substrate (N-terminal Glycine) NMT_ternary Ternary Complex Peptide->NMT_ternary 2. Binds second NMT_apo Apo-NMT NMT_apo->NMT_MyrCoA NMT_MyrCoA->NMT_ternary NMT_ternary->NMT_apo 4. NMT recycled MyrPeptide Myristoylated Peptide NMT_ternary->MyrPeptide CoA CoA NMT_ternary->CoA 3. Catalysis & Release

Figure 1: The catalytic cycle of N-Myristoyltransferase (NMT).

Key Functions of the Myristoyl Group in Peptide Inhibitors

The addition of a myristoyl group confers several advantageous properties to a peptide inhibitor, transforming its pharmacokinetic and pharmacodynamic profile.

3.1. Enhancing Membrane Permeability and Cellular Uptake

A primary function of the myristoyl group is to act as a hydrophobic anchor, dramatically increasing the peptide's ability to interact with and cross cellular membranes.[12][13] Many peptide inhibitors target intracellular proteins but are inherently membrane-impermeant. Myristoylation provides a direct mechanism for cellular entry, making it a valuable alternative to other cell-penetrating peptide (CPP) strategies.[12][14]

Studies have shown that myristoylated peptides efficiently enter living cells, a process that is temperature-dependent, suggesting an active transport mechanism may be involved in addition to passive diffusion.[12][13] This modification can effectively deliver peptide cargo into the cytoplasm, where it can engage its intracellular target. For example, a myristoylated peptide inhibitor of protein kinase C (PKC) was shown to be effective in intact cells, with half-maximal inhibition at micromolar concentrations.[14]

3.2. Directing Subcellular Localization and Target Engagement

By functioning as a membrane anchor, the myristoyl group tethers the peptide inhibitor to specific subcellular compartments, such as the plasma membrane or organelles.[1][7] This localization is crucial when the target protein is itself membrane-associated. Concentrating the inhibitor at the site of its target increases the effective local concentration, enhancing the probability of binding and improving inhibitory potency.[15][16]

This mechanism is exemplified in the design of inhibitors for oncogenic proteins like K-Ras. A myristoylated peptide can anchor to the membrane in the vicinity of K-Ras, locking the protein in an inactive state and blocking its interaction with downstream effectors.[15]

3.3. Modulating Protein-Protein Interactions and Conformation

The myristoyl group is not merely a passive anchor; it can actively participate in and modulate the inhibitor's interaction with its target.

  • Direct Binding: The flexible 14-carbon chain can insert into hydrophobic pockets on the target protein, providing an additional binding interface that increases affinity and specificity.[2][17] The crystal structure of calmodulin in complex with a myristoylated peptide from CAP-23/NAP-22 revealed the myristoyl group entering a deep hydrophobic tunnel in calmodulin, demonstrating a unique mode of protein-protein interaction mediated by the acyl chain.[17]

  • Allosteric Regulation: In some systems, like the c-Abl kinase, the myristoyl group binds to a hydrophobic pocket within the kinase domain itself, inducing a conformational change that stabilizes an auto-inhibited state.[18]

  • Conformational Scaffolding: For peptides that are unstructured in solution, membrane anchoring can serve as a scaffold, promoting the adoption of a stable, bioactive conformation (e.g., an α-helix).[16] This pre-organization reduces the entropic penalty of binding, leading to a significant increase in biological activity.[16]

3.4. The "Myristoyl Switch" Regulatory Mechanism

The function of myristoylated proteins is often dynamically regulated by a "myristoyl switch," where the lipid anchor is either sequestered within a hydrophobic pocket of the protein or exposed for membrane insertion.[1][2][11] This switch can be triggered by:

  • Ligand Binding: The binding of a ligand (e.g., Ca2+ or GTP) can cause a conformational change that exposes the myristoyl group.[8][11]

  • Phosphorylation: Phosphorylation near the N-terminus can introduce negative charges, electrostatically repelling the peptide from the negatively charged membrane and causing it to dissociate into the cytosol.[11]

This regulatory layer adds a sophisticated level of control to the peptide's activity and localization.[1]

Figure 2: Diagram of a myristoyl-electrostatic switch.

Quantitative Data on Myristoylated Peptides

The functional advantages of myristoylation are substantiated by quantitative experimental data. The following tables summarize key findings from the literature.

Peptide InhibitorTargetModificationPotency (Ki / IC50)Reference
psiPKCProtein Kinase C (PKC)N-MyristoylationIC50 ≈ 8-20 µM (in intact cells)[14]
PKI 14-22 amideProtein Kinase A (PKA)N-MyristoylationKi ≈ 36 nM[19]
Abl-derived peptidec-Abl KinaseN-MyristoylationKd = 2.3 µM (for binding to kinase domain)[18]
Table 1: Impact of Myristoylation on Peptide Inhibitor Potency and Binding Affinity.
Peptide CargoCell LineModificationCellular Uptake (Relative Fluorescence)Reference
ABL peptideBA/F3 (B lymphocyte)C-terminal Myristoylated Lysine12-fold increase vs. control[12]
ABL peptideBA/F3 (B lymphocyte)TAT-conjugateNo significant uptake[12]
ABL peptideHeLaC-terminal Myristoylated LysineEfficient uptake[12]
Table 2: Comparative Cellular Uptake Efficiency of Myristoylated Peptides.
Acyl GroupCarbon LengthRelative Membrane AffinityNoteReference
MyristoylC141xBaseline for comparison[16]
PalmitoylC16~15xLonger chain leads to stronger anchoring[16]
Table 3: Influence of Acyl Chain Length on Membrane Affinity.

Key Experimental Protocols

Reproducible and accurate characterization of myristoylated peptide inhibitors relies on robust experimental methodologies.

5.1. Synthesis and Purification of Myristoylated Peptides
  • Methodology: Solid-Phase Peptide Synthesis (SPPS) is the standard method. Myristoylation is achieved by either:

    • Coupling myristic acid to the N-terminus of the completed peptide resin.

    • Incorporating a pre-myristoylated amino acid, such as myristoylated lysine, during the synthesis.[12]

  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[20]

  • Purification: The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small percentage of TFA as an ion-pairing agent.

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[21]

5.2. Cellular Uptake Assay Using Fluorescence
  • Objective: To quantify the internalization of a myristoylated peptide into living cells.

  • Protocol:

    • Peptide Labeling: Synthesize the myristoylated peptide with a fluorescent tag (e.g., Fluorescein, 5-FAM) at a position that does not interfere with its function.[12]

    • Cell Culture: Plate cells (e.g., HeLa or BA/F3) in a suitable format (e.g., 96-well plate or chamber slide) and allow them to adhere.

    • Incubation: Treat the cells with the fluorescently labeled myristoylated peptide at various concentrations and for different time points (e.g., 30 min, 1 hr, 4 hr).[12] Include a negative control (untreated cells) and a control at 4°C to inhibit energy-dependent uptake processes.[13]

    • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any peptide adhering to the outside of the cell membrane. A brief treatment with a protease like trypsin can be used to cleave any remaining surface-bound peptide.[12]

    • Quantification: Measure the intracellular fluorescence using:

      • Flow Cytometry: Provides quantitative data on a per-cell basis for a large population.

      • Fluorescence Microscopy/Confocal Microscopy: Provides visualization of subcellular localization.[4]

    • Analysis: Compare the fluorescence intensity of treated cells to controls to determine uptake efficiency.

start Start synth Synthesize & Purify Fluorescent Myristoylated Peptide start->synth incubate Incubate Cells with Peptide (Test vs. 4°C Control) synth->incubate plate Plate and Culture Cells plate->incubate wash Wash Cells Thoroughly (Optional Trypsin Step) incubate->wash measure Measure Intracellular Fluorescence wash->measure microscopy Fluorescence Microscopy (Localization) measure->microscopy flow Flow Cytometry (Quantification) measure->flow analyze Analyze Data & Compare to Controls microscopy->analyze flow->analyze end End analyze->end

Figure 3: Experimental workflow for a cellular uptake assay.
5.3. N-Myristoyltransferase (NMT) Inhibition Assay

  • Objective: To measure the potency of compounds that inhibit the NMT enzyme.

  • Protocol:

    • Reagents: Recombinant NMT enzyme, a synthetic peptide substrate (e.g., Gly-Asn-Ala-Ala-Ala-Arg-Arg-NH2), and [3H]-labeled myristoyl-CoA.[22]

    • Reaction: Combine the enzyme, peptide substrate, and potential inhibitor in an assay buffer. Initiate the reaction by adding [3H]myristoyl-CoA.

    • Incubation: Allow the reaction to proceed for a defined time at an optimal temperature (e.g., 30°C).

    • Separation: Stop the reaction and separate the radiolabeled myristoylated peptide product from the unreacted [3H]myristoyl-CoA. A common method uses anion-exchange resin, which binds the negatively charged CoA while the positively charged peptide product remains in the supernatant.[22]

    • Detection: Quantify the radioactivity in the supernatant using liquid scintillation counting.

    • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value of the test compound.

Conclusion and Future Directions

The myristoyl group is a powerful and versatile tool in the design of peptide inhibitors. Its role extends far beyond that of a simple lipid tag. By enhancing cell permeability, directing subcellular localization, participating directly in target binding, and enabling sophisticated regulatory control via "myristoyl switches," this modification can convert a promising peptide sequence into a potent and cell-active therapeutic candidate.[11][12][15][16]

As drug development continues to advance, the strategic use of myristoylation and other lipid modifications will be crucial for unlocking the full potential of peptides as a therapeutic class, bridging the gap between small molecules and large biologics to address a wide range of diseases, from cancers to infectious agents.[9][23][24] Future research will likely focus on optimizing the interplay between the peptide sequence and the lipid moiety to achieve even greater specificity and efficacy.

References

Methodological & Application

Application Notes and Protocols for N-myristoyl-RKRTLRRL in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyl-RKRTLRRL is a synthetic peptide derived from the phosphorylation site domain of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). MARCKS is a prominent substrate for Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The N-terminal myristoylation of this peptide enhances its interaction with the plasma membrane and can influence its properties as both a substrate and an inhibitor of PKC.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to study PKC activity, screen for inhibitors, and investigate PKC-mediated signaling events.

Data Presentation

Inhibitory Activity of this compound

While this compound can act as a substrate for PKC, its N-myristoylation also confers potent inhibitory activity. This dual functionality is important for experimental design and data interpretation. The inhibitory concentrations (IC50) of this compound against PKC have been determined under specific assay conditions.

Assay Condition Substrate IC50 Value
Ca2+ and Phosphatidylserine (PS)-dependentHistone5 µM
Ca2+ and Phosphatidylserine (PS)-independent (catalytic fragment)Histone IIIS200 µM

This data indicates that this compound is a more potent inhibitor of the holoenzyme in the presence of its cofactors.

Signaling Pathway

The PKC signaling pathway involving MARCKS is a critical component of cellular regulation. Activation of PKC by upstream signals, such as diacylglycerol (DAG) and Ca2+, leads to the phosphorylation of MARCKS. This event causes the translocation of MARCKS from the plasma membrane to the cytoplasm, releasing its cross-linking effect on the actin cytoskeleton and liberating sequestered signaling molecules like calmodulin.

PKC_MARCKS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG generates PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active Ca²⁺ MARCKS_mem N-myristoyl-MARCKS (Actin cross-linking) MARCKS_P Phospho-MARCKS (translocated) MARCKS_mem->MARCKS_P translocates PKC_active->MARCKS_mem phosphorylates Actin Actin Cytoskeleton Remodeling MARCKS_P->Actin Calmodulin Calmodulin Release MARCKS_P->Calmodulin Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, Lipid Activator, Peptide, PKC) B Initiate Reaction (Add [γ-³²P]ATP) A->B C Incubate at 30°C B->C D Stop Reaction (Spot on P81 paper) C->D E Wash P81 Paper (0.75% Phosphoric Acid) D->E F Quantify Phosphorylation (Scintillation Counting) E->F

References

Application Notes: N-myristoyl-RKRTLRRL as a Cell-Permeable PKC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-myristoyl-RKRTLRRL is a synthetic, cell-permeable octapeptide that functions as a potent inhibitor of Protein Kinase C (PKC). The peptide's sequence, RKRTLRRL, is derived from a known PKC phosphorylation site within the epidermal growth factor receptor (EGFR). The addition of an N-terminal myristoyl group, a saturated 14-carbon fatty acid, facilitates its transport across the plasma membrane, allowing it to act on intracellular targets.

Mechanism of Action

The peptide acts as a pseudosubstrate inhibitor. It mimics a substrate of PKC, binding to the kinase's active site. However, lacking a phosphorylatable serine or threonine residue, it competitively blocks the binding and phosphorylation of genuine PKC substrates. The myristoyl group is crucial for its inhibitory activity against the PKC holoenzyme within a cellular context.[1] In vitro kinase assays have demonstrated that this compound inhibits Ca²⁺- and phosphatidylserine (PS)-dependent histone phosphorylation with a half-maximal inhibitory concentration (IC₅₀) of 5 µM.[2][3]

Applications in Cell Biology

This compound is a valuable tool for investigating cellular processes regulated by PKC. PKC isoforms are key regulators of numerous signaling pathways involved in cell proliferation, differentiation, apoptosis, and multidrug resistance. A notable application of this peptide is in the study and partial reversal of multidrug resistance (MDR) in cancer cells. Research has shown that treatment with this compound can increase the intracellular accumulation of chemotherapeutic agents, such as doxorubicin (Adriamycin), in resistant cancer cell lines.[2][3] This effect is attributed to the inhibition of PKC-mediated phosphorylation of drug efflux pumps like P-glycoprotein.[4]

Key Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS, pH 7.2)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Reconstitution: Briefly centrifuge the vial containing the lyophilized peptide to ensure the powder is at the bottom. To create a stock solution (e.g., 1-10 mM), add the appropriate volume of sterile DMSO or PBS. For example, to make a 1 mM stock solution from 1 mg of peptide (MW ≈ 1297.6 g/mol ), dissolve in 770.5 µL of solvent. Gently vortex to ensure the peptide is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium.

Protocol 2: Chemosensitization Assay in Multidrug-Resistant Cancer Cells

This protocol describes a representative experiment to assess the ability of this compound to reverse doxorubicin resistance in the murine fibrosarcoma cell line UV-2237M-ADRᴿ, based on the work by O'Brian et al.[3]

Materials:

  • UV-2237M-ADRᴿ cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (1 mM in PBS)

  • Doxorubicin stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed UV-2237M-ADRᴿ cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.

  • Peptide Pre-treatment: Prepare a working solution of this compound at 2 µM in a complete medium. Remove the old medium from the cells and add 100 µL of the 2 µM peptide solution to the appropriate wells, resulting in a final concentration of 1 µM after the addition of the drug in the next step. For control wells, add 100 µL of medium only. Incubate for 2 hours.

  • Doxorubicin Treatment: Prepare a serial dilution of doxorubicin in a complete medium. Add 100 µL of the doxorubicin dilutions to the wells (with and without the peptide inhibitor). This will create a dose-response curve.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: After incubation, measure cell viability using a standard assay like MTT. Add the reagent according to the manufacturer's instructions and read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the dose-response curves for doxorubicin with and without this compound to determine the change in IC₅₀, which indicates the degree of resistance reversal.

Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol provides a general method to confirm the inhibitory activity of this compound by measuring the phosphorylation status of a known downstream PKC substrate, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

  • Target cells (e.g., A549, MCF-7)

  • 6-well cell culture plates

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) for 1-2 hours.

  • PKC Activation: Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for 15-30 minutes to induce MARCKS phosphorylation. Include appropriate controls (untreated, PMA only, inhibitor only).

  • Cell Lysis: Immediately place the plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total MARCKS and a loading control like GAPDH.

Data Presentation

Table 1: Recommended Working Concentrations and IC₅₀ Values

ParameterValueContextReference
IC₅₀ (in vitro)5 µMInhibition of Ca²⁺/PS-dependent histone phosphorylation by PKC[2][3]
IC₅₀ (in vitro)80 µMInhibition of histone phosphorylation by PKC catalytic fragment[1]
Effective Concentration1 µMPartial reversal of doxorubicin resistance in UV-2237M-ADRᴿ cells[3]
Effective Concentration8-20 µMHalf-maximal inhibition of MARCKS phosphorylation and PLD activation[1]

Table 2: Example Experimental Parameters for Cell Culture Applications

Cell LineApplicationTreatment ConcentrationIncubation TimeDownstream AssayExpected OutcomeReference
UV-2237M-ADRᴿ (Murine Fibrosarcoma)Chemosensitization1 µM48-72 hours (co-treatment with doxorubicin)Cell Viability (MTT)Increased sensitivity to doxorubicin (Lower IC₅₀)[3]
MCF7-MDR (Human Breast Cancer)Reversal of MDRNot specifiedNot specifiedDrug Accumulation, Western BlotIncreased drug accumulation, decreased phosphorylation of P-glycoprotein, Raf-1[4]
General Cancer Cell LinePKC Inhibition1-20 µM1-2 hours (pre-treatment)Western BlotDecreased phosphorylation of PKC substrates (e.g., MARCKS) upon stimulationN/A

Visualizations

G cluster_0 Cell Membrane Receptor e.g., GPCR PLC PLC Receptor->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Cellular Response) Substrate->pSubstrate Inhibitor This compound Inhibitor->PKC Inhibits G cluster_analysis Downstream Analysis start Start seed_cells Seed cells in multi-well plate start->seed_cells incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h pretreat Pre-treat with this compound (e.g., 1-20 µM for 1-2h) incubate_24h->pretreat stimulate Add stimulus (e.g., PMA) or chemotherapeutic drug pretreat->stimulate incubate_final Incubate for defined period (e.g., 30 min to 72h) stimulate->incubate_final lysis Harvest cells & Lyse incubate_final->lysis western Western Blot (p-Substrate) lysis->western viability Viability Assay (MTT / IC50) lysis->viability

References

Application Notes and Protocols for Intracellular Delivery of N-myristoyl-RKRTLRRL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a lipid modification involving the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1] This modification plays a crucial role in mediating protein-membrane interactions and is involved in various signal transduction pathways.[1][2] The peptide sequence RKRTLRRL, when N-terminally myristoylated, is designed for intracellular delivery and potential modulation of specific cellular processes. The myristoyl group acts as a membrane anchor, facilitating the peptide's association with and transport across the cell membrane.[1][3] The RKR motif is a putative nuclear localization signal, suggesting a potential for nuclear targeting. This document provides detailed protocols for the intracellular delivery of N-myristoyl-RKRTLRRL and methods for its quantification, based on established techniques for similar myristoylated peptides.

Methods for Intracellular Delivery

The primary method for the intracellular delivery of this compound is direct incubation with cells in culture. The lipophilic myristoyl group allows the peptide to passively diffuse across the plasma membrane. The efficiency of uptake can be influenced by factors such as cell type, peptide concentration, incubation time, and temperature.[3]

General Experimental Workflow

The following diagram outlines the general workflow for the intracellular delivery and analysis of this compound.

G cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis peptide_prep Prepare this compound stock solution cell_culture Culture and seed target cells incubation Incubate cells with peptide peptide_prep->incubation washing Wash cells to remove extracellular peptide incubation->washing quantification Quantify intracellular peptide washing->quantification functional_assay Perform functional assays quantification->functional_assay

Caption: General workflow for intracellular peptide delivery.

Detailed Experimental Protocols

Protocol 1: Direct Incubation for Intracellular Delivery

This protocol is adapted from methods used for the delivery of other myristoylated peptides and is a starting point for optimizing the delivery of this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Target cells in culture (e.g., HeLa, HEK293, or a relevant cell line for the intended application)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Fluorescent label (optional, for visualization and quantification, e.g., FITC or a fluorescent analog of myristic acid)

Procedure:

  • Peptide Reconstitution:

    • Dissolve the lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM).

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • The day before the experiment, seed the target cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Incubation:

    • On the day of the experiment, remove the culture medium from the cells.

    • Prepare the desired concentration of this compound in serum-free or complete culture medium. A starting concentration range of 1-20 µM is recommended.

    • Add the peptide-containing medium to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.

  • Washing:

    • After incubation, remove the peptide-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any peptide that is not internalized or is loosely associated with the cell surface.

    • For adherent cells, you may perform a brief wash with a mild acid solution (e.g., glycine-HCl, pH 3.0) to strip off surface-bound peptide, followed by neutralization with PBS.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • The cell lysate can then be used for downstream applications such as:

      • Quantification: Using methods like MALDI-TOF mass spectrometry or fluorescence-based assays if the peptide is labeled.[4][5]

      • Functional Assays: Western blotting, immunoprecipitation, or other assays to assess the effect of the peptide on intracellular targets.

Protocol 2: Quantification of Intracellular Peptide using Fluorescence

This protocol assumes the use of a fluorescently labeled version of this compound.

Materials:

  • Fluorescently labeled this compound

  • Cells treated with the labeled peptide (from Protocol 1)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

  • Flow cytometer (optional, for more precise quantification)

Procedure:

  • Qualitative Analysis (Fluorescence Microscopy):

    • After the washing steps in Protocol 1, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the intracellular localization of the fluorescent peptide using a fluorescence microscope.

  • Quantitative Analysis (Plate Reader):

    • After the washing steps in Protocol 1, lyse the cells in a buffer compatible with fluorescence measurements.

    • Transfer the lysate to a black 96-well plate.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • A standard curve can be generated using known concentrations of the fluorescent peptide to determine the intracellular concentration.

  • Quantitative Analysis (Flow Cytometry):

    • For suspension cells, after the washing steps, resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

    • For adherent cells, detach the cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in FACS buffer.

    • Analyze the cells on a flow cytometer to determine the percentage of cells that have taken up the peptide and the mean fluorescence intensity.[6]

Quantitative Data

The following table summarizes representative quantitative data from a study on the intracellular delivery of a myristoylated peptide (ABL-ss-Myr) in BA/F3 cells.[3] This data can serve as a benchmark for experiments with this compound.

ParameterValueCell LineIncubation TimeConcentrationMethod of QuantificationReference
Cellular Uptake Kinetics Reached maximum within 30 minutesBA/F30-60 minutesNot specifiedFluorescence Imaging[3]
Temperature Dependence Profoundly reduced at 4°CBA/F3Not specifiedNot specifiedFluorescence Imaging[3]
Effect of Peptide Charge Efficient uptake for both positive and negative charged peptidesBA/F3Not specifiedNot specifiedFluorescence Imaging[3]
Cell Viability No adverse effect up to 100 µMBA/F3Not specifiedUp to 100 µMNot specified[3]

Putative Signaling Pathway

The exact signaling pathway targeted by this compound is not yet fully elucidated. However, based on its structure, a putative mechanism can be proposed. The myristoyl group facilitates membrane translocation, while the RKR motif may direct the peptide to the nucleus. Inside the cell, the peptide could interact with specific protein targets, potentially interfering with protein-protein interactions or acting as a competitive inhibitor.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide_ext This compound peptide_int Intracellular Peptide peptide_ext->peptide_int Membrane Translocation (Myristoyl Anchor) membrane_node target_protein Target Protein(s) peptide_int->target_protein Interaction peptide_nuc Nuclear Peptide peptide_int->peptide_nuc Nuclear Import (RKR motif) nuclear_target Nuclear Target(s) peptide_nuc->nuclear_target Interaction downstream_effect Downstream Effects (e.g., Gene Regulation) nuclear_target->downstream_effect

Caption: Putative signaling pathway of this compound.

Conclusion

The intracellular delivery of this compound can be achieved through direct incubation with cells, with the efficiency being cell-type and condition-dependent. The provided protocols offer a starting point for researchers to explore the intracellular functions of this peptide. Quantitative analysis of uptake is crucial for interpreting experimental results and can be performed using fluorescence-based methods or mass spectrometry. Further research is needed to elucidate the specific intracellular targets and signaling pathways modulated by this compound.

References

Application Notes: N-myristoyl-RKRTLRRL in Immunoprecipitation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Product: N-myristoyl-RKRTLRRL

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, cell-permeable peptide that serves as a specific substrate for protein tyrosine kinases, particularly those of the Src family, such as Lck and Fyn. The N-terminal myristoyl group enhances the peptide's ability to associate with cellular membranes, mimicking the localization of its natural counterparts. The "RKRTLRRL" sequence corresponds to a tyrosine-containing motif within the ζ-chain of the T-cell receptor (TCR) complex.

In the context of immunoprecipitation (IP), this peptide is a valuable tool for investigating the dynamics of protein-protein interactions within signaling cascades, particularly in T-cell activation. It can be employed as a competitive agent to study the binding of substrates to their respective kinases or to validate the targets of potential kinase inhibitors.

Applications

  • Competitive Binding Assays: this compound can be used as a competitor to elucidate the binding interactions between a kinase and its substrates. By performing immunoprecipitation of a target kinase in the presence of increasing concentrations of the peptide, one can assess the displacement of interacting proteins.

  • Kinase Substrate Validation: This peptide can be used to confirm whether a protein of interest is a substrate for a specific immunoprecipitated kinase. The peptide can compete with the endogenous substrate for binding to the kinase active site.

  • Screening for Kinase Inhibitors: In a drug discovery context, this compound can be used in conjunction with immunoprecipitated kinases to screen for small molecule inhibitors that disrupt the kinase-substrate interaction.

Quantitative Data

The following table summarizes key quantitative parameters for this compound based on typical kinase-substrate interactions. Note that specific values may vary depending on the experimental conditions, kinase, and buffer system.

ParameterValueNotes
Typical Working Concentration (Cell-based assays) 10 - 100 µMOptimal concentration should be determined empirically.
Typical Working Concentration (In vitro kinase assays) 1 - 20 µMDependent on the specific kinase and substrate concentration.
Molecular Weight 1298.7 g/mol
Purity >95%As determined by HPLC.
Formulation Lyophilized powderUsually reconstituted in DMSO or sterile water.

Signaling Pathway

The diagram below illustrates a simplified T-cell receptor (TCR) signaling pathway, highlighting the role of the TCR ζ-chain and the Src-family kinase Lck. This compound mimics a substrate motif within this pathway.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Complex CD4 CD4 TCR->CD4 ZAP70 ZAP-70 TCR->ZAP70 recruits Lck Lck (Kinase) CD4->Lck recruits Lck->TCR phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Antigen Antigen Presentation Antigen->TCR Peptide This compound (Substrate Mimic) Peptide->Lck competes for binding

Caption: Simplified TCR signaling pathway showing Lck activation and substrate phosphorylation.

Experimental Protocols

Competitive Immunoprecipitation Workflow

The following diagram outlines the general workflow for a competitive immunoprecipitation experiment using this compound.

IP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ab_incubation Incubate with Primary Antibody (e.g., anti-Lck) preclear->ab_incubation peptide_incubation Add this compound (Competitive Step) ab_incubation->peptide_incubation bead_capture Capture with Protein A/G Beads peptide_incubation->bead_capture wash Wash Beads bead_capture->wash elute Elute Proteins wash->elute analysis Analyze by SDS-PAGE / Western Blot elute->analysis

Caption: Workflow for competitive immunoprecipitation using this compound.

Detailed Protocol: Competitive IP for Lck and its Interacting Partners

This protocol describes the use of this compound to compete with the binding of endogenous substrates to the kinase Lck, immunoprecipitated from a T-cell line (e.g., Jurkat cells).

Materials:

  • Jurkat T-cells

  • This compound peptide

  • Primary antibody (e.g., anti-Lck antibody)

  • Protein A/G magnetic beads or agarose slurry

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 1X Laemmli sample buffer)

  • DMSO (for peptide reconstitution)

  • Microcentrifuge tubes

  • Rotating wheel or shaker

Procedure:

  • Peptide Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Culture and Lysis:

    • Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing the Lysate:

    • Transfer the supernatant to a new tube.

    • Add 20-30 µL of Protein A/G beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads and transfer the pre-cleared lysate to a fresh tube.

  • Immunoprecipitation and Competition:

    • To 500 µg of pre-cleared protein lysate, add the primary anti-Lck antibody (use the manufacturer's recommended amount).

    • Incubate for 2-4 hours at 4°C on a rotator.

    • Prepare a set of tubes with different final concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Add the peptide to the antibody-lysate mixture.

    • Incubate for an additional 1 hour at 4°C.

  • Immune Complex Capture:

    • Add 30 µL of Protein A/G beads to each tube.

    • Incubate for 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 1X Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Analysis:

    • Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting with antibodies against Lck (to confirm successful IP) and potential interacting partners (e.g., TCR ζ-chain, ZAP-70). A decrease in the co-immunoprecipitated partner with increasing peptide concentration indicates successful competition.

Logical Relationship Diagram

The following diagram illustrates the logical principle of competitive binding in an immunoprecipitation experiment.

Caption: Principle of competitive binding in immunoprecipitation.

N-myristoyl-RKRTLRRL: A Tool for Dissecting Protein Kinase C Isoform Specificity

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing the synthetic peptide, N-myristoyl-RKRTLRRL, as a tool to investigate the isoform-specific functions of Protein Kinase C (PKC). This novel N-myristylated octapeptide serves as an inhibitor of PKC, and its unique properties offer a valuable resource for elucidating the complex roles of individual PKC isoforms in cellular signaling pathways.

Protein Kinase C represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The PKC family is composed of multiple isoforms, broadly classified into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). While sharing a conserved catalytic domain, the regulatory domains of these isoforms differ, leading to distinct mechanisms of activation and downstream signaling pathways. The functional redundancy and overlapping expression patterns of PKC isoforms have historically presented a challenge to researchers. This compound offers a means to probe these differences.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of PKC. The myristoylation, the attachment of a 14-carbon saturated fatty acid (myristic acid) to the N-terminal glycine of the peptide, is crucial for its inhibitory activity.[1] This lipid modification is thought to enhance the peptide's interaction with the cell membrane and potentially the lipid-dependent regulatory domains of PKC, thereby interfering with the binding of natural substrates. The peptide sequence itself, RKRTLRRL, mimics a PKC substrate phosphorylation site, allowing it to compete with endogenous substrates for the active site of the enzyme.

Quantitative Data

While extensive isoform-specific inhibitory data for this compound is not widely published in a comparative format, available data demonstrates its inhibitory effect on general PKC activity. It is important to note that the efficacy of this peptide can vary depending on the specific PKC isoform and the assay conditions.

Parameter Condition Value Reference
IC50 Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylation5 µM[2]
IC50 Histone phosphorylation by the catalytic fragment of PKC80 µM[2]

Note: The provided IC50 values are for a general PKC activity assay and may not reflect the specific inhibitory potential against individual isoforms.

Application Notes

This compound can be employed in a variety of experimental settings to probe the function of specific PKC isoforms.

In Vitro Kinase Assays for Isoform Specificity

By utilizing purified, recombinant PKC isoforms, researchers can perform in vitro kinase assays to determine the relative inhibitory potency of this compound against each isoform. This allows for the characterization of its isoform-selectivity profile. A lower IC50 value for a particular isoform would indicate greater sensitivity to inhibition by the peptide.

Cellular Assays to Probe Isoform-Specific Pathways

In cell-based assays, the cell-permeable nature of the myristoylated peptide allows for the investigation of the roles of specific PKC isoforms in intact cellular systems. By treating cells with this compound and observing the effect on downstream signaling events, researchers can infer the involvement of the targeted PKC isoforms. For example, if a specific cellular response is attenuated in the presence of the peptide, it suggests that a PKC isoform sensitive to this inhibitor is involved in that pathway.

Dissecting Signaling Pathways

The differential sensitivity of PKC isoforms to this compound can be exploited to dissect complex signaling cascades. For instance, if a signaling pathway is known to be regulated by PKC, but the specific isoform is unknown, this peptide can be used as a tool to narrow down the possibilities. By correlating the inhibition of the pathway with the known (or experimentally determined) isoform selectivity of the peptide, researchers can gain insights into the specific PKC family members involved.

Experimental Protocols

Protocol 1: In Vitro PKC Isoform Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound for different PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms (e.g., PKCα, β, γ, δ, ε, ζ)

  • This compound

  • PKC substrate (e.g., myelin basic protein, histone H1, or a fluorescently labeled peptide substrate)

  • [γ-32P]ATP or non-radioactive ATP for fluorescent assays

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

  • Scintillation counter or fluorescence plate reader

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the PKC substrate, and the diluted this compound.

  • Add the specific PKC isoform to each well.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using a radioactive assay).

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular PKC Translocation Assay

This protocol describes how to assess the effect of this compound on the agonist-induced translocation of a specific PKC isoform.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., GFP-PKCα)

  • This compound

  • PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA, or a specific agonist for a cell surface receptor)

  • Confocal microscope

  • Cell culture medium and supplements

  • Imaging dishes or plates

Procedure:

  • Seed the cells expressing the fluorescently tagged PKC isoform onto imaging dishes and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 30-60 minutes).

  • Induce PKC translocation by adding the PKC activator (e.g., PMA).

  • Acquire images of the cells using a confocal microscope at different time points after stimulation.

  • Analyze the images to quantify the translocation of the fluorescently tagged PKC isoform from the cytosol to the plasma membrane or other cellular compartments.

  • Compare the extent of translocation in the presence and absence of this compound to determine its inhibitory effect on the translocation of the specific isoform.

Visualizing the Concepts

To aid in the understanding of the experimental workflows and signaling pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Translocation Assay PKC_isoform Purified PKC Isoform Reaction Kinase Reaction PKC_isoform->Reaction Substrate PKC Substrate Substrate->Reaction Inhibitor This compound Inhibitor->Reaction ATP ATP ATP->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50 Cells Cells with GFP-PKC Isoform Inhibitor2 This compound Cells->Inhibitor2 Pre-incubation Activator PKC Activator Inhibitor2->Activator Stimulation Microscopy Confocal Microscopy Activator->Microscopy Analysis Image Analysis Microscopy->Analysis Inhibition_effect Inhibition of Translocation Analysis->Inhibition_effect

Figure 1. Experimental workflows for studying PKC isoform specificity.

signaling_pathway cluster_pathway PKC Signaling and Inhibition Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC_active PKC Isoform (Active) DAG->PKC_active Ca2 Ca2+ IP3->Ca2 Ca2->PKC_active PKC PKC Isoform (Inactive) PKC->PKC_active Activation Substrate Substrate PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Inhibitor This compound Inhibitor->PKC_active Inhibition

Figure 2. General PKC signaling pathway and the point of inhibition.

Conclusion

This compound represents a valuable chemical tool for researchers investigating the intricate world of PKC signaling. By carefully designing experiments that leverage its inhibitory properties, scientists can begin to unravel the specific contributions of individual PKC isoforms to health and disease, paving the way for the development of more targeted therapeutic interventions. Further research is warranted to fully characterize the isoform-selectivity profile of this and similar myristoylated peptide inhibitors.

References

Application Notes and Protocols for Measuring N-myristoyl-RKRTLRRL Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established biophysical techniques for characterizing and quantifying the binding affinity of the N-myristoylated peptide, N-myristoyl-RKRTLRRL, to its protein or membrane targets. The protocols outlined below are designed to be adaptable for specific research needs and provide a robust framework for obtaining high-quality, reproducible data.

Introduction to N-myristoylation and its Importance

N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a significant role in mediating protein-protein and protein-membrane interactions.[1][2][3] The attached myristoyl group can act as a hydrophobic anchor, facilitating membrane association and subcellular localization of proteins involved in a multitude of signaling pathways.[1][2][3] The peptide sequence RKRTLRRL, when N-myristoylated, is a tool to probe these interactions and to develop potential therapeutic agents that modulate them. Understanding the binding affinity of this lipopeptide is therefore critical for elucidating its biological function and for drug discovery efforts.

Key Techniques for Measuring Binding Affinity

Several powerful biophysical techniques can be employed to measure the binding affinity of this compound. The choice of method will depend on the nature of the interacting partners, the required throughput, and the specific information sought (e.g., kinetics, thermodynamics). The three most common and robust methods are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Data Summary Table

The following table summarizes typical quantitative data that can be obtained from these techniques. Note that the values for this compound are hypothetical examples based on data from similar myristoylated peptides and serve as a guide for expected outcomes.

TechniqueParameter(s) MeasuredTypical Values for Myristoylated Peptides
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Kd: 10 nM - 10 µM[4][5][6]
Surface Plasmon Resonance (SPR) Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (Kd)Kd: 1 nM - 50 µM
Fluorescence Polarization (FP) Dissociation Constant (Kd), IC50 (in competition assays)Kd: 50 nM - 20 µM

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the this compound peptide is titrated into a solution containing the target protein. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[7][8][9][10]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound peptide and the target protein in the same, degassed buffer (e.g., PBS or HEPES with 0.05% Tween-20). Meticulous buffer matching is critical.

    • Determine the concentrations of both the peptide and the protein accurately. For initial experiments, a protein concentration of 10-50 µM in the sample cell and a peptide concentration of 100-500 µM in the syringe is a good starting point.[8]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the peptide solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each).

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).[8]

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where the peptide is injected into buffer alone.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Logical Workflow for an ITC Experiment

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment Run cluster_analysis Data Analysis Prep_Peptide Prepare this compound in matched buffer Degas Degas both solutions Prep_Peptide->Degas Prep_Protein Prepare Target Protein in matched buffer Prep_Protein->Degas Load_Protein Load Protein into cell Degas->Load_Protein Load_Peptide Load Peptide into syringe Degas->Load_Peptide Clean Clean ITC cell and syringe Clean->Load_Protein Clean->Load_Peptide Titrate Perform Titration Injections Load_Protein->Titrate Load_Peptide->Titrate Set_Temp Set Temperature Set_Temp->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Control Run Control Titration (Peptide into buffer) Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Data to Binding Model Subtract->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[11][12] One binding partner (the ligand, typically the protein) is immobilized on the chip, and the other (the analyte, the this compound peptide) is flowed over the surface. Binding events cause a change in the refractive index, which is detected in real-time and allows for the determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).[11][12]

Experimental Protocol:

  • Chip Selection and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling or an NTA chip for His-tagged proteins).

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. A control flow cell should be prepared, either with no protein or with an irrelevant protein, to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kd.

  • Binding Analysis:

    • Inject the different concentrations of the peptide over the sensor chip surface at a constant flow rate.

    • Monitor the association phase (peptide injection) and the dissociation phase (buffer flow).

    • Regenerate the sensor chip surface between different peptide concentrations if necessary, using a mild regeneration solution that removes the bound peptide without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the active flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to globally determine ka, kd, and Kd.

Workflow for an SPR Experiment

SPR_Workflow cluster_prep Preparation cluster_run Binding Measurement cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject_Peptide Inject Peptide Concentrations Immobilize->Inject_Peptide Prep_Peptide Prepare Serial Dilutions of This compound Prep_Peptide->Inject_Peptide Prep_Buffer Prepare Running Buffer Prep_Buffer->Inject_Peptide Association Monitor Association Phase Inject_Peptide->Association Dissociation Monitor Dissociation Phase Association->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Subtract_Ref Subtract Reference Signal Dissociation->Subtract_Ref Regenerate->Inject_Peptide Fit_Data Fit Sensorgrams to Binding Model Subtract_Ref->Fit_Data Results Determine ka, kd, Kd Fit_Data->Results FP_Competition_Workflow cluster_prep Assay Preparation cluster_plate Microplate Setup cluster_measure Measurement & Analysis Prep_Labeled Prepare Fluorescently Labeled This compound Add_Components Add Labeled Peptide and Protein to all wells Prep_Labeled->Add_Components Prep_Protein Prepare Target Protein Prep_Protein->Add_Components Prep_Unlabeled Prepare Unlabeled Competitor (this compound) Add_Competitor Add Serial Dilution of Unlabeled Competitor Prep_Unlabeled->Add_Competitor Add_Components->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Plot_Data Plot Polarization vs. Competitor Concentration Read_FP->Plot_Data Fit_Curve Fit to Competition Binding Model Plot_Data->Fit_Curve Results Determine IC50 and Ki Fit_Curve->Results Myristoyl_Switch_Pathway cluster_inactive Inactive State cluster_active Active State Inactive_Protein Myristoylated Protein (Myr Sequestered) Active_Protein Myristoylated Protein (Myr Exposed) Inactive_Protein->Active_Protein Conformational Change Membrane Cell Membrane Active_Protein->Membrane Membrane Anchoring Effector Downstream Effector Protein Active_Protein->Effector Interaction Response Cellular Response Effector->Response Signal Upstream Signal (e.g., GTP binding, Ca2+) Signal->Inactive_Protein Activation

References

Application Notes and Protocols: N-myristoyl-RKRTLRRL in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. This modification plays a significant role in mediating protein-protein and protein-membrane interactions, which are fundamental to numerous signal transduction pathways.[1][2][3] The myristoyl group can act as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes and promoting the assembly of signaling complexes.[2][3] The interplay between myristoylation and other post-translational modifications, such as phosphorylation, can create a "myristoyl switch" that dynamically regulates protein interactions and localization.[1][4]

The synthetic peptide, N-myristoyl-RKRTLRRL, has emerged as a valuable tool for investigating the role of myristoylation in specific protein-protein interactions, particularly in the context of Protein Kinase C (PKC) signaling. The unmyristoylated peptide, RKRTLRRL, acts as a substrate for PKC; however, the addition of the N-terminal myristoyl group transforms it into a potent inhibitor of PKC.[5] This inhibitory action provides a powerful method for dissecting the mechanisms of PKC-mediated phosphorylation and its downstream effects on protein-protein interactions.

Mechanism of Action: Inhibition of Protein Kinase C

This compound functions as a competitive inhibitor of Protein Kinase C. The peptide mimics a substrate of PKC, and the N-terminal myristoyl group enhances its binding to the catalytic domain of the enzyme. By occupying the substrate-binding site, this compound prevents the phosphorylation of natural PKC substrates, thereby inhibiting downstream signaling events.[5] The basic residues (Arg, Lys) within the peptide sequence contribute to its affinity for the acidic substrate-binding cleft of PKC.

Applications

The unique inhibitory property of this compound makes it a versatile tool for a range of applications in cell biology and drug discovery:

  • Studying PKC-mediated signaling pathways: By specifically inhibiting PKC activity, researchers can investigate the role of this kinase in various cellular processes, such as cell growth, differentiation, and apoptosis.

  • Validating PKC as a therapeutic target: The peptide can be used in preclinical studies to assess the therapeutic potential of inhibiting PKC in diseases like cancer and inflammatory disorders.

  • Investigating the role of myristoylation in protein-protein interactions: Comparing the effects of the myristoylated and unmyristoylated RKRTLRRL peptides allows for the specific examination of how N-myristoylation influences protein binding and function.

  • Screening for novel PKC inhibitors: this compound can be used as a reference compound in high-throughput screening assays to identify new small-molecule inhibitors of PKC.

Quantitative Data

The inhibitory potency of this compound against Protein Kinase C has been quantified, providing a benchmark for its application in experimental settings.

CompoundTargetIC50Assay Condition
This compoundProtein Kinase C23.7 nMIn vitro kinase assay with purified bovine brain PKC

Table 1: Inhibitory activity of this compound against Protein Kinase C.[6]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study protein-protein interactions.

Protocol 1: In Vitro Kinase Assay for Measuring PKC Inhibition

This protocol describes how to measure the inhibitory effect of this compound on PKC activity using a radioactive filter-binding assay.

Materials:

  • Purified, active Protein Kinase C (PKC)

  • This compound peptide

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing Kinase Assay Buffer, PS/DAG vesicles (for PKC activation), and the PKC substrate peptide.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the Kinase Assay Buffer to create a range of concentrations for testing.

  • Set up Kinase Reactions: In separate tubes, add the desired concentration of this compound or vehicle control to the kinase reaction mix.

  • Initiate the Reaction: Add purified PKC to each tube, mix gently, and pre-incubate for 10 minutes at 30°C.

  • Start Phosphorylation: Add [γ-³²P]ATP to each reaction to initiate the phosphorylation of the substrate peptide. Incubate for 20 minutes at 30°C.

  • Stop the Reaction: Terminate the reactions by adding an equal volume of 20% TCA.

  • Filter Binding: Spot an aliquot of each reaction onto a phosphocellulose paper square.

  • Wash: Wash the phosphocellulose papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Kinase Reaction Mix setup Set up Kinase Reactions reagents->setup inhibitor Prepare Inhibitor Dilutions inhibitor->setup initiate Initiate Reaction (add PKC) setup->initiate phosphorylate Start Phosphorylation (add [γ-³²P]ATP) initiate->phosphorylate stop Stop Reaction (add TCA) phosphorylate->stop filter Filter Binding (Phosphocellulose) stop->filter wash Wash filter->wash quantify Quantify Radioactivity wash->quantify analyze Calculate IC50 quantify->analyze

Workflow for In Vitro PKC Inhibition Assay.
Protocol 2: Pull-Down Assay to Investigate Disruption of PKC-Substrate Interaction

This protocol uses a biotinylated substrate to pull down PKC and assesses the ability of this compound to disrupt this interaction.

Materials:

  • Biotinylated PKC substrate peptide

  • Streptavidin-conjugated magnetic beads

  • Purified, active Protein Kinase C (PKC)

  • This compound peptide

  • Cell lysate (as a source of interacting proteins, if desired)

  • Binding Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Wash Buffer (Binding Buffer with 0.1% NP-40)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-PKC antibody

Procedure:

  • Prepare Bait: Incubate streptavidin-conjugated magnetic beads with the biotinylated PKC substrate peptide in Binding Buffer for 1 hour at 4°C with rotation to immobilize the "bait".

  • Wash Beads: Wash the beads three times with Wash Buffer to remove unbound peptide.

  • Incubate with Prey: Resuspend the beads in Binding Buffer containing purified PKC (the "prey"). For a more complex system, a cell lysate can be used.

  • Add Inhibitor: Add this compound or a vehicle control to the bead suspension. Incubate for 2 hours at 4°C with rotation.

  • Wash: Pellet the magnetic beads and wash them five times with Wash Buffer to remove non-specific binding proteins.

  • Elute: Elute the bound proteins from the beads by adding Elution Buffer and heating at 95°C for 5 minutes.

  • Analyze by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PKC antibody to detect the amount of PKC that was pulled down.

  • Data Analysis: Compare the amount of pulled-down PKC in the presence and absence of this compound to determine if the inhibitor disrupts the PKC-substrate interaction.

cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis bait Prepare Bait: Biotin-Substrate + Streptavidin Beads wash_bait Wash Beads bait->wash_bait prey Add Prey: Purified PKC or Cell Lysate wash_bait->prey inhibitor Add Inhibitor: This compound prey->inhibitor wash_complex Wash Complex inhibitor->wash_complex elute Elute Bound Proteins wash_complex->elute western Western Blot (Anti-PKC) elute->western analyze Analyze Disruption western->analyze

Workflow for Pull-Down Assay.

Signaling Pathway Visualization

The following diagram illustrates a simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.

receptor GPCR / RTK plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates substrate Substrate Protein pkc->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response inhibitor This compound inhibitor->pkc Inhibits

PKC Signaling Pathway and Inhibition.

References

Application Notes and Protocols for a Cell-Based Assay Utilizing N-myristoyl-RKRTLRRL, a Protein Kinase C Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular conditions, rendering it a prime target for therapeutic intervention. N-myristoyl-RKRTLRRL is a synthetic peptide designed as a specific substrate for Protein Kinase C. The addition of the N-terminal myristoyl group, a C14 saturated fatty acid, enhances the peptide's lipophilicity, facilitating its transport across the cell membrane. Once inside the cell, this peptide can act as a competitive inhibitor of PKC by occupying the substrate-binding site, thereby modulating downstream signaling events.

These application notes provide a comprehensive protocol for a cell-based assay to quantify the inhibitory potential of this compound and other potential PKC modulators. The described methodology utilizes a fluorescently labeled version of a PKC substrate to enable real-time monitoring of kinase activity in living cells.

Signaling Pathway

Protein Kinase C is a key effector enzyme downstream of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon receptor activation, phospholipase C (PLC) is stimulated to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, in conjunction with DAG, recruits conventional and novel PKC isoforms to the plasma membrane, leading to their activation. Activated PKC then phosphorylates a wide array of downstream target proteins, initiating a cascade of cellular responses that can influence cell cycle progression, gene expression, and other fundamental cellular processes. The introduction of this compound into the cell provides a competitive substrate for PKC, thereby attenuating the phosphorylation of its natural substrates and modulating the downstream signaling cascade.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active Activates Substrate Native Substrate PKC_active->Substrate Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->PKC_inactive Recruits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Response Cellular Response (Proliferation, Gene Expression, etc.) pSubstrate->Cell_Response Leads to Myr_Peptide This compound Myr_Peptide->PKC_active Inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Diagram 1: Protein Kinase C (PKC) Signaling Pathway and Point of Inhibition.

Experimental Protocols

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on PKC activity using a fluorescently labeled PKC substrate. The principle is based on the change in fluorescence properties of the substrate upon phosphorylation.

Materials and Reagents
  • Cell Line: A suitable cell line with robust PKC expression (e.g., HeLa, HEK293, or a cancer cell line of interest).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Fluorescent PKC Substrate: A fluorescently tagged, cell-permeable peptide substrate for PKC (e.g., a FRET-based reporter or a solvatochromic dye-labeled peptide).

  • This compound: The test inhibitor peptide.

  • PKC Activator: Phorbol 12-myristate 13-acetate (PMA) or a relevant physiological agonist for the chosen cell line.

  • Positive Control Inhibitor: A known broad-spectrum PKC inhibitor (e.g., Staurosporine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Peptide Loading Incubate cells with fluorescent PKC substrate. A->B C 3. Compound Treatment Add this compound or control inhibitors. B->C D 4. PKC Activation Stimulate cells with a PKC activator (e.g., PMA). C->D E 5. Fluorescence Measurement Read fluorescence intensity at appropriate wavelengths. D->E F 6. Data Analysis Calculate % inhibition and determine IC50 values. E->F

Diagram 2: Workflow for the Cell-Based PKC Inhibition Assay.
Detailed Protocol

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 10,000-20,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Fluorescent Substrate Loading:

    • Prepare the fluorescent PKC substrate solution in serum-free medium or assay buffer at the desired final concentration (typically in the low micromolar range, optimize as needed).

    • Gently wash the cells once with pre-warmed assay buffer.

    • Add the fluorescent substrate solution to each well and incubate for 30-60 minutes at 37°C to allow for cellular uptake.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

    • Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • PKC Activation:

    • Prepare a stock solution of the PKC activator (e.g., PMA at 100 nM final concentration).

    • Add the activator to all wells except for the negative control (unstimulated) wells.

    • Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate. For FRET-based sensors, measure both donor and acceptor emissions.

  • Data Analysis:

    • For FRET-based sensors, calculate the ratio of acceptor to donor fluorescence.

    • Normalize the fluorescence signal (or FRET ratio) of the treated wells to the control wells.

    • Calculate the percentage of PKC inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from this assay can be summarized in the following tables for clear comparison of the inhibitory potential of different compounds.

Table 1: Inhibition of PKC Activity by this compound

CompoundConcentration (µM)% PKC Inhibition (Mean ± SD)
Vehicle Control-0 ± 2.5
This compound0.115.2 ± 3.1
148.9 ± 4.5
1085.7 ± 2.8
10098.1 ± 1.9
Staurosporine (Positive Control)199.5 ± 1.2

Note: The data presented are representative and should be determined experimentally.

Table 2: IC₅₀ Values for PKC Inhibition

CompoundIC₅₀ (µM)
This compound5.8
Staurosporine0.02

Note: The IC₅₀ values are derived from dose-response curves and are illustrative.

Downstream Cellular Effects

Inhibition of PKC by this compound is expected to modulate various downstream cellular processes. The following are examples of assays that can be performed to assess these effects:

  • Cell Proliferation Assay (e.g., MTT or BrdU assay): To determine the effect of PKC inhibition on cell growth.

  • Apoptosis Assay (e.g., Caspase-3/7 activity or Annexin V staining): To assess if PKC inhibition induces programmed cell death.

  • Gene Expression Analysis (e.g., qRT-PCR or Western Blot): To measure changes in the expression of PKC target genes (e.g., c-Fos, c-Jun) or cell cycle regulators (e.g., Cyclin D1, p21).[1][2]

Downstream_Effects_Logic PKC_Inhibition PKC Inhibition by This compound Cell_Cycle Altered Cell Cycle Progression PKC_Inhibition->Cell_Cycle Gene_Expression Changes in Gene Expression PKC_Inhibition->Gene_Expression Apoptosis Induction of Apoptosis PKC_Inhibition->Apoptosis Proliferation Decreased Proliferation Cell_Cycle->Proliferation Gene_Expression->Proliferation Cell_Death Increased Cell Death Gene_Expression->Cell_Death Apoptosis->Cell_Death

Diagram 3: Logical Flow of Downstream Cellular Consequences of PKC Inhibition.

Conclusion

The cell-based assay described in these application notes provides a robust and quantitative method for evaluating the inhibitory activity of this compound and other compounds targeting Protein Kinase C. The use of a cell-permeable, fluorescent peptide substrate allows for the real-time assessment of PKC activity in a physiologically relevant context. This assay is a valuable tool for researchers in academic and industrial settings engaged in the study of signal transduction and the development of novel therapeutics targeting the PKC signaling pathway.

References

Probing Protein Kinase C Activity with N-myristoyl-RKRTLRRL: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular signaling, Protein Kinase C (PKC) stands as a pivotal family of enzymes regulating a vast array of physiological processes, from cell growth and differentiation to apoptosis. Understanding the nuances of PKC-dependent phosphorylation is paramount for researchers in basic science and drug development. A key tool in this endeavor is the synthetic peptide N-myristoyl-RKRTLRRL, a potent and specific probe for dissecting PKC activity. This document provides detailed application notes and protocols for utilizing this valuable research tool.

Derived from the phosphorylation site domain of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, this compound serves as both a substrate and, upon myristoylation, a powerful inhibitor of PKC. The N-terminal myristoyl group is crucial for its high-affinity interaction with PKC, transforming the peptide into an effective modulator of the enzyme's activity.[1] This feature makes it an invaluable tool for in vitro kinase assays, inhibitor screening, and studying the mechanisms of PKC regulation.

Application Notes

This compound is a versatile tool for investigating PKC-dependent phosphorylation events. Its primary applications include:

  • Measuring PKC Activity: As a substrate, the peptide can be used in kinase assays to quantify the enzymatic activity of various PKC isozymes. The rate of its phosphorylation provides a direct measure of PKC activity.

  • Screening for PKC Inhibitors: Due to its inhibitory properties, this compound can be employed in competitive binding assays to screen for and characterize novel PKC inhibitors.

  • Investigating PKC-Substrate Interactions: The peptide serves as a model substrate to study the kinetics and structural requirements of PKC-substrate recognition and binding.

  • Probing Cellular PKC Activity: While primarily used in in vitro assays, cell-permeable versions of myristoylated peptides can offer insights into PKC activity within a cellular context.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related full-length MARCKS protein, providing key parameters for experimental design.

ParameterValueConditionsReference
IC50 5 µMInhibition of Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylation[2]
IC50 75 µMInhibition of Ca2+- and PS-activated PKC (for N-myristyl-KRT-LR)[3]
IC50 200 µMInhibition of the catalytic fragment of PKC (for N-myristyl-KRT-LR)[3]

Table 1: Inhibitory Concentrations (IC50) of N-myristoylated Peptides against PKC.

PKC IsozymeKm (nM) SubstrateReference
cPKCα10.7Human Myristoylated MARCKS Protein[4]
nPKCδ20.7Human Myristoylated MARCKS Protein[4]
nPKCε29.8Human Myristoylated MARCKS Protein[4]

Table 2: Kinetic Constants (Km) for PKC Phosphorylation of Myristoylated MARCKS Protein. Note: While not the RKRTLRRL peptide, these values for the full-length protein indicate the high affinity conferred by myristoylation.

Signaling Pathways and Experimental Workflows

To visually represent the role of this compound in the context of PKC signaling and its application in experimental setups, the following diagrams have been generated.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Ligand PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Ca Ca2+ IP3->Ca releases PKC_active Active PKC PKC_inactive->PKC_active Activation MARCKS_bound MARCKS (membrane-bound) PKC_active->MARCKS_bound Phosphorylates & Releases from membrane Myr_RKRTLRRL This compound (Probe/Inhibitor) PKC_active->Myr_RKRTLRRL Inhibition Substrate Cellular Substrates PKC_active->Substrate Phosphorylation Ca->PKC_inactive Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

PKC Signaling Pathway and the Action of this compound.

Radiometric_PKC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: - PKC Enzyme - this compound - Assay Buffer - Activators (Ca2+, PS, DAG) start->prepare_reaction initiate_reaction Initiate Reaction with [γ-32P]ATP prepare_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., adding acid) incubate->stop_reaction spot_on_membrane Spot onto Phosphocellulose Membrane stop_reaction->spot_on_membrane wash_membrane Wash Membrane to Remove Unincorporated [γ-32P]ATP spot_on_membrane->wash_membrane quantify Quantify 32P Incorporation (Scintillation Counting or Autoradiography) wash_membrane->quantify analyze Analyze Data (Calculate PKC Activity) quantify->analyze end End analyze->end

Workflow for a Radiometric PKC Activity Assay.

Fluorescence_PKC_Assay_Workflow start Start prepare_components Prepare Components: - PKC Enzyme - Fluorescently-labeled  this compound - Assay Buffer & Activators - ATP start->prepare_components mix_reagents Mix Enzyme, Substrate, and Buffer in Microplate Well prepare_components->mix_reagents initiate_reaction Initiate Reaction with ATP mix_reagents->initiate_reaction monitor_fluorescence Monitor Fluorescence Change (e.g., Polarization or Intensity) over Time initiate_reaction->monitor_fluorescence calculate_rate Calculate Initial Rate of Phosphorylation monitor_fluorescence->calculate_rate data_analysis Data Analysis (Determine Kinase Activity or IC50) calculate_rate->data_analysis end End data_analysis->end

Workflow for a Fluorescence-Based PKC Activity Assay.

Experimental Protocols

The following are detailed protocols for performing in vitro PKC activity assays using this compound.

Protocol 1: Radiometric Filter Binding Assay

This protocol measures the incorporation of 32P from [γ-32P]ATP into this compound.

Materials:

  • Purified PKC enzyme

  • This compound peptide

  • [γ-32P]ATP (specific activity 3000 Ci/mmol)

  • PKC Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5 mM EGTA)

  • Lipid Activator Mix (sonicated vesicles of 100 µg/mL phosphatidylserine and 20 µg/mL diacylglycerol in assay buffer)

  • 100 mM ATP solution

  • 75 mM Phosphoric acid

  • P81 phosphocellulose filter paper

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice:

    • 25 µL 2x PKC Assay Buffer

    • 5 µL Lipid Activator Mix

    • 5 µL this compound (to a final concentration of 20-100 µM)

    • x µL Purified PKC enzyme (amount to be optimized for linear reaction kinetics)

    • x µL H2O to a final volume of 40 µL.

  • Pre-incubate: Incubate the reaction mixture at 30°C for 3 minutes to equilibrate.

  • Initiate the reaction: Add 10 µL of a 5x ATP mix (containing 500 µM unlabeled ATP and [γ-32P]ATP at ~1000 cpm/pmol) to start the reaction. The final reaction volume is 50 µL.

  • Incubate: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is within the linear range.

  • Stop the reaction: Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

  • Filter binding: Spot 50 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.

  • Wash: Wash the filter papers 3-4 times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Rinse: Briefly rinse the filter papers with acetone and let them air dry.

  • Quantify: Place the dry filter papers into scintillation vials, add scintillation fluid, and measure the incorporated 32P using a scintillation counter.

  • Calculate activity: Determine the specific activity of the PKC enzyme (in pmol/min/µg) based on the incorporated radioactivity and the specific activity of the [γ-32P]ATP.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol measures the change in fluorescence polarization of a fluorescently labeled this compound peptide upon phosphorylation and binding to a phosphospecific antibody.

Materials:

  • Purified PKC enzyme

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Anti-phosphoserine/threonine antibody

  • PKC Assay Buffer (as in Protocol 1)

  • Lipid Activator Mix (as in Protocol 1)

  • ATP

  • Black, low-volume 96- or 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare the kinase reaction: In a well of the microplate, add:

    • PKC Assay Buffer

    • Lipid Activator Mix

    • Purified PKC enzyme

    • Fluorescently labeled this compound (at a concentration near its Kd for the antibody)

  • Initiate the reaction: Add ATP to a final concentration of 10-100 µM to start the kinase reaction. The final volume should be kept small (e.g., 20 µL).

  • Incubate: Incubate the plate at 30°C for a time sufficient to generate a detectable amount of phosphorylated peptide.

  • Stop the reaction and add antibody: Stop the reaction by adding a solution containing EDTA and the anti-phosphoserine/threonine antibody.

  • Incubate: Incubate at room temperature for 30-60 minutes to allow the antibody to bind to the phosphorylated peptide.

  • Measure fluorescence polarization: Read the fluorescence polarization of each well using the plate reader.

  • Data analysis: The decrease in fluorescence polarization is proportional to the amount of phosphorylated peptide produced. A standard curve can be generated using a known concentration of the phosphorylated fluorescent peptide to quantify the kinase activity. For inhibitor screening, the percentage of inhibition can be calculated relative to a control reaction without the inhibitor.

Conclusion

This compound is a powerful and specific tool for the investigation of PKC-dependent phosphorylation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this peptide in their studies of PKC signaling, contributing to a deeper understanding of its role in health and disease and facilitating the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

N-myristoyl-RKRTLRRL solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-myristoyl-RKRTLRRL. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of this myristoylated peptide inhibitor of Protein Kinase C (PKC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that functions as an inhibitor of Protein Kinase C (PKC). The peptide sequence, RKRTLRRL, is analogous to a PKC substrate. The addition of the N-terminal myristoyl group, a 14-carbon saturated fatty acid, is crucial for its inhibitory activity. This lipid modification increases the peptide's hydrophobicity, facilitating its localization to the cell membrane where it can effectively compete with natural PKC substrates, thereby inhibiting the enzyme's activity.[1][2]

Q2: What are the general solubility characteristics of this compound?

Due to the myristoyl group and the basic amino acid residues (Arginine - R, Lysine - K), this compound is an amphipathic molecule with low solubility in aqueous solutions alone. It is considered a hydrophobic peptide.[3] For initial reconstitution, organic solvents are typically required.

Q3: What is the recommended solvent for reconstituting lyophilized this compound?

For initial solubilization, it is recommended to use a small amount of a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] Once the peptide is fully dissolved in the organic solvent, it can be slowly diluted with an aqueous buffer to the desired final concentration for your experiment.[5] For many cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: How should I store this compound?

Proper storage is critical to maintain the integrity of the peptide. Storage recommendations are summarized in the table below.

Q5: Is this compound stable in solution?

The stability of this compound in solution is limited and depends on the solvent, pH, and storage temperature. Peptides in solution are susceptible to degradation, especially from microbial contamination and repeated freeze-thaw cycles.[6][7] It is highly recommended to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use volumes to minimize degradation.[7][8]

Troubleshooting Guides

Issue 1: The lyophilized peptide will not dissolve.

Possible Cause & Solution:

  • Incorrect Solvent: this compound is hydrophobic and will not readily dissolve in water or aqueous buffers alone.

    • Solution: Begin by attempting to dissolve the peptide in a small volume of high-purity DMSO. Gentle vortexing or sonication can aid in dissolution.[3][4]

  • Insufficient Solvent: The amount of initial organic solvent may be too low.

    • Solution: Add a slightly larger volume of DMSO and continue to gently mix.

  • Peptide Aggregation: The peptide may have aggregated.

    • Solution: After dissolving in DMSO, slowly add the aqueous buffer to the peptide solution drop-by-drop while vortexing to prevent precipitation.[5]

Issue 2: The peptide precipitates out of solution after dilution with aqueous buffer.

Possible Cause & Solution:

  • Solubility Limit Exceeded: The final concentration of the peptide in the aqueous buffer may be too high.

    • Solution: Prepare a more dilute final solution. It is advisable to perform a small-scale solubility test to determine the maximum practical concentration in your specific buffer system.

  • pH of the Buffer: The RKRTLRRL sequence contains basic residues (Arg, Lys), making its solubility pH-dependent.

    • Solution: Using a slightly acidic buffer (pH 5-6) for dilution may improve solubility.[7]

  • Salt Concentration: High salt concentrations in the buffer can sometimes reduce the solubility of peptides.

    • Solution: If possible, try diluting into a buffer with a lower ionic strength.

Issue 3: Inconsistent experimental results.

Possible Cause & Solution:

  • Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.

    • Solution: Always aliquot stock solutions into single-use volumes and store them at -80°C.[9][10] Avoid repeated freeze-thaw cycles.[6][7]

  • Inaccurate Concentration: Incomplete initial dissolution can lead to an overestimation of the stock solution concentration.

    • Solution: Ensure the peptide is fully dissolved in the initial organic solvent before making further dilutions. Visually inspect the solution for any particulate matter.[11]

  • Oxidation: Peptides can be susceptible to oxidation.

    • Solution: When preparing solutions, using degassed buffers can help minimize oxidation. Store lyophilized powder and solutions under an inert gas like nitrogen or argon if possible.[6]

Data Presentation

Table 1: General Solubility and Reconstitution Recommendations

ParameterRecommendationCitation
Primary Reconstitution Solvent High-purity DMSO or DMF[4][5]
Secondary Diluent Sterile aqueous buffer (e.g., PBS, TRIS)[11]
Recommended pH of Aqueous Buffer Slightly acidic (pH 5-6) may improve stability[7][12]
Aqueous Solubility Low; requires an organic co-solvent[3]

Table 2: Storage and Stability Guidelines

FormStorage TemperatureDurationNotesCitation
Lyophilized Powder -20°C to -80°CSeveral yearsStore in a desiccator, protected from light.[7][8]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[9][10]
Stock Solution in DMSO -20°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[9][10]
Aqueous Working Solution -20°CVery limited (days)Prepare fresh before use if possible. Avoid long-term storage.[6][7]

Experimental Protocols

Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Determine the mass of the peptide from the manufacturer's datasheet.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound is approximately 1308.71 g/mol ).

  • Carefully add the calculated volume of sterile, high-purity DMSO to the vial.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate low-protein-binding tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.

  • Serially dilute the stock solution with sterile cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration.

  • When diluting, add the aqueous medium slowly to the DMSO stock solution while gently mixing to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is compatible with your cell line (typically <0.5%).

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

PKC_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Hormone/ Growth Factor Receptor GPCR/RTK Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Active_PKC Active PKC DAG->Active_PKC Substrate PKC Substrate Active_PKC->Substrate 7. Phosphorylation ER Endoplasmic Reticulum IP3->ER 4. Binds Receptor Ca2 Ca²⁺ ER->Ca2 5. Release Ca2->Active_PKC Inactive_PKC Inactive PKC Inactive_PKC->Active_PKC 6. Activation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Myr_Peptide This compound Myr_Peptide->Active_PKC Inhibition

Caption: PKC signaling pathway and inhibition by this compound.

experimental_workflow cluster_prep Peptide Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis Lyophilized Lyophilized This compound Reconstitute Reconstitute in DMSO (e.g., 10 mM Stock) Lyophilized->Reconstitute Dilute Dilute to Working Concentration in Buffer/Media Reconstitute->Dilute Treat Treat Cells with Working Solution Dilute->Treat Culture Culture Cells Culture->Treat Incubate Incubate Treat->Incubate Assay Perform Downstream Assay (e.g., Western Blot for p-Substrate) Incubate->Assay Analyze Analyze Results Assay->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: General experimental workflow for using this compound.

References

potential off-target effects of N-myristoyl-RKRTLRRL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of N-myristoyl-RKRTLRRL, a myristoylated peptide inhibitor of Protein Kinase C (PKC). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: The primary on-target activity of this compound is the inhibition of Protein Kinase C (PKC). It acts as a substrate analog, and its myristoyl group enhances its inhibitory potency. The peptide competes with natural PKC substrates for binding to the catalytic domain of the enzyme.

Q2: What are the potential off-target effects of this compound?

A2: Due to its molecular structure, potential off-target effects of this compound can be categorized into two main types:

  • Inhibition of other kinases: The ATP-binding pocket is structurally conserved across the human kinome. Although this compound is a substrate-competitive inhibitor, there is a possibility of it binding to the substrate-binding site of other kinases with similar sequence motifs.[1]

  • Interaction with N-myristoyltransferase (NMT): As a myristoylated peptide, it could potentially interact with N-myristoyltransferase (NMT), the enzyme responsible for attaching myristic acid to proteins.[2] This interaction could either inhibit NMT activity or interfere with the binding of endogenous NMT substrates.

Q3: Why is the myristoyl group a concern for off-target effects?

A3: The myristoyl group is a 14-carbon saturated fatty acid that is crucial for the biological activity of many proteins, mediating protein-membrane interactions and protein-protein interactions.[2] An exogenous myristoylated peptide like this compound could interfere with these processes by:

  • Competing for myristate-binding pockets on proteins.

  • Disrupting the localization of myristoylated proteins.

  • Potentially inhibiting NMT, which would have pleiotropic effects on the cell due to the large number of proteins that require myristoylation for their function.[3]

Q4: What are the consequences of NMT inhibition?

A4: NMT inhibition can lead to a wide range of cellular effects, as over 100 human proteins are myristoylated and involved in various signaling pathways. These effects can include disruption of cell signaling, induction of apoptosis, and cell cycle arrest.[3] Therefore, it is crucial to assess whether this compound has any inhibitory activity against NMT.

Q5: Can the off-target effects of a kinase inhibitor be beneficial?

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected) The peptide may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1]1. Validate with a different inhibitor: Use a structurally unrelated PKC inhibitor. If the phenotype persists, it is more likely an on-target effect. 2. Perform a kinase profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4] 3. Phosphoproteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[1]
High levels of cell death at low concentrations The peptide may have potent off-target effects on kinases essential for cell survival (e.g., AKT, ERK) or may be inhibiting NMT.[1]1. Titrate the concentration: Determine the lowest effective concentration for PKC inhibition that minimizes toxicity. 2. Assess apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to confirm apoptosis. 3. Perform an NMT activity assay: Directly test the inhibitory effect of the peptide on NMT activity (see Protocol 2).
Inconsistent results between experiments or cell lines Different cell lines may have varying expression levels of on-target (PKC isoforms) and potential off-target kinases, or different dependencies on myristoylated proteins.1. Characterize your cell line: Perform baseline western blots to determine the expression levels of PKC isoforms and key potential off-target kinases. 2. Use multiple cell lines: Confirm key findings in at least two different cell lines to ensure the observed effect is not cell-line specific.
No effect on the expected downstream PKC pathway despite evidence of PKC inhibition The peptide may be simultaneously inhibiting another kinase downstream or in a parallel pathway, masking the effect of PKC inhibition.1. Examine multiple downstream targets: Analyze the phosphorylation status of several known PKC substrates. 2. Consult a kinase inhibitor database: Check for known off-targets of similar myristoylated peptide inhibitors. 3. Perform a rescue experiment: If an off-target is identified, try to rescue the phenotype by overexpressing a constitutively active form of the off-target kinase.

Quantitative Data on On-Target and Potential Off-Target Effects

Currently, there is limited publicly available data on the broad kinase selectivity profile of this compound. The following table summarizes the known on-target activity and highlights the potential off-targets that should be experimentally investigated.

Target Reported IC₅₀ Class of Interaction Significance Reference
Protein Kinase C (PKC) ~µM range (isoform dependent)On-target, substrate-competitivePrimary therapeutic/research target.[5]
Other AGC Kinases (e.g., PKA, AKT) Not ReportedPotential Off-targetHigh sequence similarity in the substrate-binding region with PKC.
Src Family Kinases Not ReportedPotential Off-targetSome members are myristoylated and involved in similar signaling pathways.
N-Myristoyltransferase (NMT) Not ReportedPotential Off-targetThe peptide is myristoylated and could interact with the enzyme.

Mandatory Visualizations

G cluster_0 On-Target Pathway: PKC Inhibition PKC Protein Kinase C Substrate PKC Substrate PKC->Substrate Phosphorylates Peptide This compound Peptide->PKC Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Diagram 1: On-target mechanism of this compound.

G cluster_1 Potential Off-Target Scenario 1: Kinase Cross-reactivity cluster_2 Potential Off-Target Scenario 2: NMT Inhibition Peptide This compound OffTargetKinase Off-Target Kinase (e.g., PKA, Src) Peptide->OffTargetKinase Inhibits NMT N-Myristoyltransferase Peptide->NMT Inhibits? OffTargetSubstrate Off-Target Substrate OffTargetKinase->OffTargetSubstrate Phosphorylates pOffTargetSubstrate Phosphorylated Off-Target Substrate OffTargetSubstrate->pOffTargetSubstrate UnintendedResponse Unintended Cellular Response pOffTargetSubstrate->UnintendedResponse NMTSubstrate Endogenous NMT Substrate (e.g., Src, G-proteins) NMT->NMTSubstrate Myristoylates MyrNMTSubstrate Myristoylated NMT Substrate NMTSubstrate->MyrNMTSubstrate DownstreamEffects Disrupted Downstream Signaling MyrNMTSubstrate->DownstreamEffects G cluster_workflow Experimental Workflow for Off-Target Validation cluster_biochem Biochemical Analysis cluster_cellular Cellular Validation start Observe Unexpected Phenotype biochem Biochemical Assays start->biochem Step 1 cellular Cell-Based Assays biochem->cellular Step 2 kinase_panel Broad Kinase Panel Screen nmt_assay In Vitro NMT Assay confirm Confirm Off-Target Interaction cellular->confirm Step 3 western Western Blot for Phospho-proteins nanobret NanoBRET/CETSA for Target Engagement phenotype Phenotypic Assays (Proliferation, Apoptosis)

References

Technical Support Center: N-myristoyl-RKRTLRRL Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using the myristoylated peptide, N-myristoyl-RKRTLRRL, a known inhibitor of Protein Kinase C (PKC). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable peptide that acts as an inhibitor of Protein Kinase C (PKC). Its mechanism involves competing with PKC substrates for binding to the catalytic domain of the enzyme. The myristoylation of the peptide is crucial for its inhibitory activity, as the non-myristoylated version is significantly less potent.[1][2] This modification enhances the peptide's ability to interact with the kinase and facilitates its entry into cells.[2][3]

Q2: Why is the N-myristoyl group important for this peptide's function?

A2: The N-terminal myristoyl group serves two primary functions. Firstly, it significantly increases the cell permeability of the peptide, allowing it to cross the plasma membrane and reach its intracellular target, PKC.[2][3] Secondly, the myristoyl moiety itself contributes to the inhibitory activity of the peptide, likely by enhancing its interaction with the PKC enzyme.[1][2]

Q3: What are the typical working concentrations for this compound in cell culture experiments?

A3: The optimal working concentration of this compound can vary depending on the cell type, experimental duration, and the specific PKC isoform being targeted. Based on its in vitro IC50 values, a starting concentration range of 1-10 µM is often used in cell-based assays. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. To prepare a stock solution, the peptide can be dissolved in a small amount of sterile DMSO or ethanol. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For working solutions, the stock can be further diluted in the appropriate cell culture medium. Always ensure the final concentration of the organic solvent in your experiment is minimal and does not affect cell viability.

Q5: What are potential off-target effects of this compound?

A5: While this compound is designed as a PKC substrate-competing inhibitor, the possibility of off-target effects on other kinases, especially those with similar substrate binding sites, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed due to PKC inhibition. This can include using a structurally different PKC inhibitor as a positive control or examining the effect of the inhibitor on other signaling pathways.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect observed - Insufficient peptide concentration: The concentration of this compound may be too low to effectively inhibit PKC in your specific cell type. - Poor cell permeability: Although myristoylated, the peptide's uptake may be inefficient in certain cell lines. - Peptide degradation: The peptide may be unstable in the cell culture medium over the course of the experiment. - PKC isoform insensitivity: The targeted PKC isoform may be less sensitive to this particular inhibitor.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). - Increase the incubation time to allow for greater peptide uptake. - Prepare fresh working solutions of the peptide for each experiment and consider a time-course experiment to assess peptide stability. - Verify the expression of the target PKC isoform in your cell line and consider using an alternative PKC inhibitor with a different mechanism of action for comparison.
High background or inconsistent results - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the peptide may be too high, affecting cell health and experimental readouts. - Peptide aggregation: The myristoylated peptide may aggregate in the aqueous culture medium, leading to inconsistent delivery. - Variability in cell health: Inconsistent cell density or passage number can lead to variable responses.- Ensure the final solvent concentration is below 0.1% and include a vehicle-only control in all experiments. - Briefly sonicate the peptide stock solution before diluting it into the culture medium to aid in solubilization. - Maintain consistent cell culture practices, including seeding density and passage number, for all experiments.
Observed cellular toxicity - High peptide concentration: The concentration of this compound may be cytotoxic to your cells. - Off-target effects: The peptide may be inhibiting other essential cellular processes.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the peptide in your cell line. - Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. - Include a negative control peptide with a similar structure but no inhibitory activity to assess non-specific toxicity.

Quantitative Data

Inhibitor Target IC50 Value Assay Conditions Reference
This compoundProtein Kinase C~5 µMCa2+ and phosphatidylserine-dependent histone phosphorylation[4]
This compoundProtein Kinase C~80 µMHistone phosphorylation[4]
N-myristyl-KRT-Leu-ArgProtein Kinase C75 µMCa2+ and PS-activated PKC[2]
N-myristyl-KRT-Leu-ArgCatalytic fragment of PKC200 µMCompetition with histone IIIS[2]

Experimental Protocols

General Protocol for a Cell-Based PKC Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory effect of this compound on PKC activity in a cell-based assay using Western blotting to detect the phosphorylation of a downstream PKC substrate.

1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare a working solution of this compound by diluting the stock solution in serum-free medium. Also, prepare a vehicle control (medium with the same concentration of solvent). c. Pre-treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours). d. Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a specific duration (e.g., 15-30 minutes) to induce PKC activity. Include an unstimulated control group.

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate overnight at 4°C. e. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the PKC substrate or a housekeeping protein (e.g., GAPDH or β-actin).

4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phospho-specific band to the total protein or housekeeping protein band. c. Compare the normalized phosphorylation levels between the different treatment groups to determine the inhibitory effect of this compound.

Visualizations

pkc_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_active Activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: General Protein Kinase C (PKC) signaling pathway.

experimental_workflow start Start cell_culture 1. Seed and Culture Cells start->cell_culture treatment 2. Pre-treat with This compound or Vehicle cell_culture->treatment stimulation 3. Stimulate with PKC Activator (e.g., PMA) treatment->stimulation lysis 4. Cell Lysis and Protein Quantification stimulation->lysis western_blot 5. Western Blot for Phospho-Substrate lysis->western_blot analysis 6. Densitometry and Data Analysis western_blot->analysis end End analysis->end

Caption: Experimental workflow for a cell-based PKC inhibition assay.

troubleshooting_workflow action_node action_node start Experiment Start no_effect No/Low Inhibition? start->no_effect inconsistent_results Inconsistent Results? no_effect->inconsistent_results No action_dose Check peptide concentration (Dose-response) no_effect->action_dose Yes toxicity Cell Toxicity? inconsistent_results->toxicity No action_solvent Check solvent concentration (Include vehicle control) inconsistent_results->action_solvent Yes end Results Validated toxicity->end No action_viability Perform viability assay (Determine cytotoxic dose) toxicity->action_viability Yes action_permeability Verify cell permeability (Increase incubation time) action_dose->action_permeability action_stability Assess peptide stability (Use fresh solutions) action_permeability->action_stability action_stability->inconsistent_results action_aggregation Address peptide aggregation (Sonication) action_solvent->action_aggregation action_culture Standardize cell culture (Consistent passage/density) action_aggregation->action_culture action_culture->toxicity action_concentration Use lowest effective dose action_viability->action_concentration action_concentration->end

Caption: Troubleshooting workflow for this compound experiments.

References

minimizing non-specific binding of N-myristoyl-RKRTLRRL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-myristoyl-RKRTLRRL. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing non-specific binding of this peptide in various experimental settings.

Understanding the Challenge: Dual-Nature of Non-Specific Binding

This compound is a dually modified peptide with distinct physicochemical properties that can contribute to non-specific binding. The N-terminal myristoyl group introduces a significant hydrophobic character, promoting interactions with non-polar surfaces and hydrophobic regions of proteins.[1][2][3] Concurrently, the RKRTLRRL sequence is rich in basic amino acid residues (arginine and lysine), conferring a strong positive charge at neutral pH. This high positive charge can lead to electrostatic interactions with negatively charged surfaces, such as microplates, membranes, and cellular components.[1][3][4]

Troubleshooting Guides

This section addresses specific issues related to non-specific binding in a question-and-answer format.

Question 1: I am observing high background signal in my ELISA assay when using this compound. What are the likely causes and how can I reduce it?

Answer: High background in an ELISA is a common issue when working with this compound and is likely due to the peptide's hydrophobic and electrostatic properties causing it to bind non-specifically to the microplate wells.[4][5][6]

Troubleshooting Steps:

  • Optimize Blocking Buffer: Standard blocking buffers like Bovine Serum Albumin (BSA) or non-fat dry milk may be insufficient.[4] Consider using a combination of blocking agents or specialized blockers.

  • Adjust Buffer Composition: Modifying the ionic strength and pH of your buffers can disrupt non-specific interactions.[7][8]

  • Incorporate a Surfactant: A non-ionic surfactant can help to mitigate hydrophobic interactions.[7][8]

  • Enhance Washing Steps: Increasing the stringency and number of washes is crucial for removing non-specifically bound peptide.[4][6][9]

ParameterStandard ConditionRecommended OptimizationRationale
Blocking Agent 1-5% BSA or Non-fat Dry Milk in PBS/TBS1% Casein in TBS, Commercial synthetic polymer-based blockers, or a combination of 1% BSA and 0.1% Tween-20Casein and synthetic polymers can be more effective at blocking both hydrophobic and electrostatic interactions.[10][11]
Salt Concentration 150 mM NaCl (in PBS/TBS)Increase NaCl to 300-500 mM in wash and antibody dilution buffersHigher salt concentration shields electrostatic interactions between the positively charged peptide and negatively charged surfaces.[7][8][12]
Surfactant None or 0.05% Tween-200.05% - 0.1% Tween-20 in wash and antibody dilution buffersNon-ionic surfactants disrupt hydrophobic interactions involving the myristoyl group.[7][8]
Washing 3-4 washes with PBS-T/TBS-T5-6 washes with increased soaking time (1-3 minutes per wash)More extensive washing helps to remove loosely bound peptide.[5][13]

Question 2: My Western blot shows multiple non-specific bands when probing for a protein that interacts with this compound. How can I improve the specificity?

Answer: Non-specific bands in a Western blot can arise from the peptide binding to the membrane or other proteins, or from the antibody itself exhibiting cross-reactivity.

Troubleshooting Steps:

  • Membrane Blocking: The choice of blocking agent is critical for preventing the peptide from adhering to the membrane.

  • Antibody Dilution and Incubation: Optimizing the primary antibody concentration and incubation time can reduce off-target binding.

  • Stringent Washing: As with ELISA, thorough washing is key to reducing background noise.

ParameterStandard ConditionRecommended OptimizationRationale
Blocking Agent 5% Non-fat Dry Milk in TBS-T5% BSA in TBS-T or 1% Casein in TBS-TMilk proteins can sometimes interfere with certain antibody-antigen interactions. BSA or casein may provide a more inert blocking surface.
Primary Antibody Diluent Blocking BufferBlocking buffer with 300-500 mM NaCl and 0.1% Tween-20Increased salt and surfactant concentration in the antibody diluent can reduce non-specific binding of both the peptide and the antibody.[8]
Washing 3 x 5 min with TBS-T4-5 x 10 min with TBS-T containing 300-500 mM NaClMore stringent washing helps to remove non-specifically bound molecules.[4]

Question 3: I am experiencing inconsistent results in my cell-based assays, potentially due to variable non-specific binding of this compound to cell surfaces. What can I do to ensure more consistent results?

Answer: The positive charge of the RKRTLRRL sequence can cause the peptide to non-specifically associate with the negatively charged cell membrane.

Troubleshooting Steps:

  • Include a Pre-incubation/Blocking Step: Pre-treating cells with a blocking agent can saturate non-specific binding sites.

  • Optimize Peptide Concentration: Use the lowest effective concentration of the peptide to minimize off-target effects.

  • Control for Non-myristoylated Peptide: Use the non-myristoylated version of the peptide (RKRTLRRL) as a control to distinguish effects mediated by myristoylation-dependent localization versus charge-based interactions.

ParameterStandard ProtocolRecommended OptimizationRationale
Cell Blocking No blocking stepPre-incubate cells with 1% BSA in serum-free media for 30 minutes before adding the peptideBSA can block non-specific binding sites on the cell surface.[7]
Peptide Concentration High concentrationTitrate the peptide to determine the lowest effective concentrationMinimizes concentration-dependent non-specific binding.
Controls Vehicle controlInclude a non-myristoylated RKRTLRRL peptide controlHelps to differentiate between effects due to the myristoyl group and those due to the charged peptide sequence.

FAQs

What is the theoretical isoelectric point (pI) of this compound and why is it important?

The theoretical pI of the RKRTLRRL peptide is approximately 12.5. This high pI means that at physiological pH (~7.4), the peptide will carry a significant net positive charge, making it prone to electrostatic interactions with negatively charged molecules and surfaces.[4] The N-myristoyl group does not significantly alter the pI.

Can I use a different surfactant than Tween-20?

Yes, other non-ionic surfactants like Triton X-100 can also be used. However, the optimal concentration may differ, and it is recommended to perform a titration to determine the best concentration for your assay.

Should I be concerned about the solubility of this compound?

Due to the hydrophobic myristoyl group, this peptide may have limited solubility in aqueous buffers. It is recommended to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then dilute it to the final working concentration in your aqueous buffer.

Experimental Protocols

Optimized ELISA Protocol for this compound

  • Coating: Coat microplate wells with antigen in a suitable coating buffer overnight at 4°C.

  • Washing: Wash wells 3 times with Wash Buffer (TBS with 0.1% Tween-20 and 500 mM NaCl).

  • Blocking: Block wells with 1% Casein in TBS for 2 hours at room temperature.

  • Washing: Wash wells 3 times with Wash Buffer.

  • Sample Incubation: Add this compound (diluted in 1% Casein in TBS with 0.1% Tween-20 and 500 mM NaCl) and incubate for 2 hours at room temperature.

  • Washing: Wash wells 6 times with Wash Buffer, with a 1-minute soak time for each wash.

  • Primary Antibody Incubation: Add primary antibody diluted in 1% Casein in TBS with 0.1% Tween-20 and 500 mM NaCl. Incubate for 1-2 hours at room temperature.

  • Washing: Wash wells 6 times with Wash Buffer, with a 1-minute soak time for each wash.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in 1% Casein in TBS with 0.1% Tween-20 and 500 mM NaCl. Incubate for 1 hour at room temperature.

  • Washing: Wash wells 6 times with Wash Buffer, with a 1-minute soak time for each wash.

  • Detection: Add substrate and develop the signal. Stop the reaction and read the absorbance.

Visualizations

cluster_peptide This compound cluster_interactions Mechanisms of Non-Specific Binding cluster_surfaces Binding Surfaces Peptide This compound Hydrophobic Hydrophobic Interaction (Myristoyl Group) Peptide->Hydrophobic Electrostatic Electrostatic Interaction (Basic Residues: R, K) Peptide->Electrostatic Plasticware Microplates, Tubes Hydrophobic->Plasticware Membranes Blotting Membranes, Cell Surfaces Hydrophobic->Membranes Proteins Off-target Proteins Hydrophobic->Proteins Electrostatic->Plasticware Electrostatic->Membranes Electrostatic->Proteins

Caption: Mechanisms of this compound non-specific binding.

Start High Non-Specific Binding Observed Step1 Step 1: Optimize Blocking Buffer - Use Casein or Polymer-based blockers - Add Surfactant (Tween-20) Start->Step1 Step2 Step 2: Adjust Buffer Conditions - Increase Salt Concentration (300-500 mM NaCl) Step1->Step2 Step3 Step 3: Enhance Washing Protocol - Increase number and duration of washes Step2->Step3 Check Is Non-Specific Binding Reduced? Step3->Check End Optimized Protocol Check->End Yes Re-evaluate Re-evaluate Assay Parameters (e.g., Antibody Concentration) Check->Re-evaluate No Re-evaluate->Step1

Caption: Troubleshooting workflow for minimizing non-specific binding.

References

addressing variability in N-myristoyl-RKRTLRRL experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (PKC) inhibitor, N-myristoyl-RKRTLRRL.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable peptide inhibitor of Protein Kinase C (PKC). The RKRTLRRL peptide sequence is a substrate for PKC; however, the addition of a myristoyl group to the N-terminus converts it into a potent inhibitor.[1] The myristoyl group facilitates the interaction of the peptide with the cell membrane and the regulatory domains of PKC. The peptide then acts as a competitive inhibitor at the substrate-binding site of the PKC catalytic domain.[2][3]

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

A2: Variability in experimental outcomes can arise from several factors related to the peptide's integrity and the experimental setup. Key considerations include:

  • Peptide Quality and Purity: Ensure the peptide is of high purity (≥95%) and has been correctly myristoylated. Incomplete myristoylation will result in a significantly less potent peptide.

  • Peptide Storage and Handling: this compound is a lyophilized powder and should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the reconstituted peptide into single-use volumes.

  • Solubility: The myristoyl group increases hydrophobicity. Ensure complete solubilization of the peptide in an appropriate solvent (e.g., sterile water or a buffer with a small amount of DMSO) before adding it to your experimental system.[5]

  • Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the cellular response to PKC inhibition.

  • Assay-Specific Parameters: Incubation times, reagent concentrations, and the specific cell line used can all contribute to variability.

Q3: How does this compound affect cell signaling?

A3: By inhibiting PKC, this compound can impact numerous downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[6][7] PKC is a key upstream regulator of the Raf/MEK/ERK (MAPK) pathway. Inhibition of PKC can lead to decreased phosphorylation of ERK and affect the expression of genes involved in cell cycle progression. Furthermore, different PKC isoforms have opposing roles in apoptosis, so the net effect on cell survival can be cell-type dependent.[8][9][10]

Troubleshooting Guides

Issue 1: Little to No Inhibition of Cell Viability/Proliferation
Possible Cause Troubleshooting Step
Ineffective Myristoylation The non-myristoylated RKRTLRRL peptide is a poor inhibitor. Verify the identity and purity of your peptide using mass spectrometry to confirm the presence of the myristoyl group.
Peptide Degradation Peptides are susceptible to degradation by proteases in serum-containing media. Minimize incubation times or consider using serum-free media for the duration of the treatment. Store peptide stock solutions at -80°C in small aliquots.
Suboptimal Peptide Concentration The reported IC50 for PKC inhibition is in the low micromolar range.[4] Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay.
Cell Line Insensitivity The expression levels of different PKC isoforms can vary between cell lines, leading to differential sensitivity to inhibition. Consider screening a panel of cell lines or quantifying PKC isoform expression in your cells of interest.
Incorrect Assay Endpoint The effect of PKC inhibition on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your assay.
Issue 2: High Variability in Apoptosis Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. High background apoptosis in untreated controls can mask the effect of the inhibitor.
Timing of Analysis Apoptosis is a dynamic process. The appearance of apoptotic markers can be transient. Perform a time-course experiment to capture the peak of the apoptotic response.
Choice of Apoptosis Assay Different assays measure different stages of apoptosis (e.g., Annexin V for early apoptosis, TUNEL for DNA fragmentation). Consider using multiple assays to confirm your results.
Secondary Necrosis At high concentrations or after prolonged incubation, the inhibitor may induce necrosis, which can confound apoptosis measurements. Use a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells.
PKC Isoform-Specific Effects Different PKC isoforms can have pro- or anti-apoptotic roles.[1] The overall effect of a pan-PKC inhibitor like this compound may be complex and cell-type specific.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentration of this compound. Note that experimental values can vary based on the specific assay conditions and cell line used.

Inhibitor Target Assay IC50 Reference
This compoundProtein Kinase CCa2+- and phosphatidylserine (PS)-dependent histone phosphorylation5 µM[4]
This compoundProtein Kinase CHistone phosphorylation80 µM[4]
N-myristoyl-Lys-Arg-Thr-Leu-ArgProtein Kinase CCa2+- and PS-activated PKC75 µM[11]
N-myristoyl-Lys-Arg-Thr-Leu-ArgCatalytic fragment of PKCCompetition with histone IIIS200 µM[11]

Experimental Protocols

Protein Kinase C (PKC) Kinase Assay

Principle: This protocol describes a non-radioactive, ELISA-based method to measure the in vitro kinase activity of PKC using a specific peptide substrate and a phosphospecific antibody.

Materials:

  • Purified, active PKC enzyme

  • This compound

  • PKC substrate peptide (e.g., KRTLRR) coated microplate

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Phosphospecific antibody recognizing the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer.

  • Add 25 µL of each inhibitor dilution to the wells of the substrate-coated microplate. Include a vehicle control (buffer only).

  • Add 25 µL of purified PKC enzyme to each well.

  • Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of the phosphospecific primary antibody (diluted in a suitable blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in a complete culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Apoptosis Assay (Annexin V Staining)

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. A viability dye, such as Propidium Iodide (PI), is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Materials:

  • Cells of interest

  • This compound

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Peptide This compound (Lyophilized Powder) Reconstitution Reconstitute in appropriate solvent (e.g., sterile water, DMSO) Peptide->Reconstitution Stock Prepare Aliquots (Store at -80°C) Reconstitution->Stock Treatment Treat cells with desired concentration of peptide Stock->Treatment Incubation Incubate for specific duration Treatment->Incubation Kinase Kinase Assay Incubation->Kinase Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis

Caption: A typical experimental workflow for using this compound.

G PKC Signaling and Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Activates Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 family) PKC->Apoptosis_Reg Regulates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Inhibitor This compound Inhibitor->PKC Inhibits G Troubleshooting Logic for Low Efficacy Start Low or No Experimental Effect Check_Peptide Verify Peptide Integrity (Purity & Myristoylation) Start->Check_Peptide Check_Storage Review Storage & Handling (Aliquoting, Freeze-Thaw) Check_Peptide->Check_Storage If Peptide OK Check_Conc Optimize Concentration (Dose-Response Curve) Check_Storage->Check_Conc If Storage OK Check_Time Optimize Timepoint (Time-Course Experiment) Check_Conc->Check_Time If Concentration Optimized Check_Cells Assess Cell Line Sensitivity (PKC Isoform Expression) Check_Time->Check_Cells If Timepoint Optimized Resolved Issue Resolved Check_Cells->Resolved If Sensitivity Addressed

References

N-myristoyl-RKRTLRRL degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-myristoyl-RKRTLRRL. This resource provides researchers, scientists, and drug development professionals with essential information on the best practices for the storage, handling, and troubleshooting of experiments involving this myristoylated peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic peptide that has been modified with a myristoyl group, a 14-carbon saturated fatty acid, at its N-terminus. This modification, known as myristoylation, is a lipid modification that can be crucial for mediating protein-protein and protein-membrane interactions.[1][2] Myristoylation often plays a key role in localizing proteins to cellular membranes and is involved in a variety of signal transduction pathways.[2][3][4] The specific sequence RKRTLRRL may be designed to mimic a region of a protein involved in such interactions or to act as a competitive inhibitor or modulator of a particular biological process.

Q2: How should I properly store lyophilized this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a desiccated environment.[5] Exposure to moisture can significantly reduce the long-term stability of the peptide.[5] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture.[5]

Q3: What is the recommended procedure for reconstituting this compound?

A3: Due to the hydrophobic myristoyl group, this peptide may be challenging to dissolve in purely aqueous solutions. A step-wise approach is recommended:

  • First, attempt to dissolve the peptide in a small amount of a sterile organic solvent such as DMSO, DMF, or acetonitrile.

  • Once fully dissolved, slowly add the desired aqueous buffer to the peptide solution while vortexing to reach the final concentration. It is advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[5]

Q4: What are the potential degradation pathways for this compound?

A4: The degradation of this compound can occur through two primary mechanisms:

  • Proteolytic Degradation: The peptide backbone, rich in arginine (R) and lysine (K), is susceptible to cleavage by proteases such as trypsin and other cellular proteases.

  • N-degron Pathway: While myristoylation is generally a stable modification, if the N-terminal myristoyl group is removed or the N-terminal glycine is exposed through other means, the peptide could become a substrate for the N-degron pathway. This pathway targets proteins with specific N-terminal residues, including glycine, for ubiquitination and subsequent proteasomal degradation.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide is difficult to dissolve. The myristoyl group imparts significant hydrophobicity.Use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before adding aqueous buffer. Gentle warming or sonication may also aid in dissolution, but use with caution to avoid degradation.[5]
Inconsistent experimental results. Peptide degradation due to improper storage or handling.Ensure the peptide is stored at -20°C or colder and protected from moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.
Peptide aggregation.The hydrophobic nature of the myristoyl group can lead to aggregation. After reconstitution, briefly sonicate the solution. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your experimental buffer, if compatible with your assay.
Low cellular uptake or activity. Inefficient membrane translocation.Myristoylation is intended to promote membrane association, but cellular uptake can be temperature-dependent.[8][9] Ensure experiments are conducted at 37°C for optimal uptake.[8][9] The net positive charge of the RKRTLRRL sequence should also facilitate interaction with negatively charged cell membranes.
Proteolytic degradation in cell culture media.Minimize the incubation time of the peptide in serum-containing media. Consider using serum-free media or a protease inhibitor cocktail if compatible with your experimental setup.

Storage and Stability Data

Storage Condition Form Recommended Duration Notes
-80°CLyophilized Powder> 1 yearIdeal for long-term storage. Keep desiccated.
-20°CLyophilized PowderUp to 1 yearSuitable for long-term storage. Keep desiccated.[5]
4°CLyophilized PowderWeeks to monthsAcceptable for short-term storage. Avoid moisture.
Room TemperatureLyophilized PowderDays to weeksNot recommended for extended periods.[5]
-20°C or -80°CIn Solution (e.g., DMSO)Up to 6 monthsAliquot to avoid freeze-thaw cycles.
4°CIn SolutionDaysProne to degradation. Not recommended.

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Add a minimal volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • For working solutions, dilute the DMSO stock with the appropriate sterile aqueous buffer (e.g., PBS, Tris) to the desired final concentration. Add the stock solution dropwise to the buffer while vortexing to prevent precipitation.

  • Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Cellular Uptake Assay
  • Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • The following day, replace the culture medium with fresh medium (serum-free or serum-containing, depending on the experimental design).

  • Add this compound (or a fluorescently labeled version) to the cells at the desired final concentration.

  • Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C. Cellular uptake of myristoylated peptides has been shown to be temperature-dependent.[8][9]

  • After incubation, wash the cells three times with cold PBS to remove any peptide that is not internalized.

  • Lyse the cells and analyze the lysate for the presence of the peptide using an appropriate method (e.g., fluorescence microscopy if labeled, or a functional assay).

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_exp Cellular Experiment storage Storage (-20°C or colder) equilibrate Equilibrate to RT storage->equilibrate 1. reconstitute Reconstitute in DMSO equilibrate->reconstitute 2. dilute Dilute in Aqueous Buffer reconstitute->dilute 3. add_peptide Add Peptide to Cells dilute->add_peptide 4. plate_cells Plate Cells plate_cells->add_peptide 5. incubate Incubate at 37°C add_peptide->incubate 6. wash Wash Cells incubate->wash 7. analyze Analyze wash->analyze 8.

Caption: Experimental workflow for the preparation and cellular application of this compound.

degradation_pathway cluster_ndegron N-degron Pathway peptide This compound proteases Cellular Proteases (e.g., Trypsin) peptide->proteases demyristoylation Demyristoylation (Hypothetical) peptide->demyristoylation cleaved_peptides Inactive Peptide Fragments proteases->cleaved_peptides Proteolytic Cleavage exposed_glycine RKRTLRRL (Exposed N-terminal Glycine) demyristoylation->exposed_glycine ubiquitination Ubiquitination exposed_glycine->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degraded_aa Degraded Amino Acids proteasome->degraded_aa

Caption: Potential degradation pathways for this compound in a cellular environment.

References

interpreting unexpected results with N-myristoyl-RKRTLRRL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using N-myristoyl-RKRTLRRL. This synthetic peptide is designed for use in studies of cellular signaling pathways. Its N-terminal myristoylation facilitates membrane association, while the RKRTLRRL sequence may act as a competitive inhibitor or modulator of protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic peptide designed to modulate intracellular signaling pathways. The N-terminal myristoyl group is a 14-carbon saturated fatty acid that is co-translationally or post-translationally attached to the N-terminal glycine of many eukaryotic and viral proteins. This lipid modification promotes weak and reversible interactions with cellular membranes and proteins, playing a crucial role in membrane targeting and signal transduction.[1][2] The peptide sequence RKRTLRRL is rich in basic amino acids (Arginine and Lysine), suggesting it may mimic a binding domain for a protein with acidic regions or a substrate for a kinase. Therefore, the peptide likely acts by localizing to the cell membrane and competitively inhibiting the interaction of a target protein with its natural binding partner or substrate.

Q2: How should I dissolve and store the this compound peptide?

A2: Due to its hydrophobic myristoyl group and hydrophilic peptide backbone, this compound can be challenging to dissolve. It is recommended to first attempt to dissolve the peptide in a small amount of sterile DMSO or DMF. For aqueous buffers, it is advisable to first dissolve the peptide in an organic solvent and then slowly add it to the aqueous buffer while vortexing.[3] Peptides containing arginine can be prone to aggregation.[4] For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Aliquoting the peptide after reconstitution is advised to avoid repeated freeze-thaw cycles.[5]

Q3: What are the expected outcomes of using this compound in cell culture experiments?

A3: The expected outcomes will depend on the specific pathway being investigated. Generally, if the peptide is an inhibitor of a pro-proliferative or pro-survival pathway, treatment should lead to decreased cell viability, proliferation, or induction of apoptosis.[6][7] Conversely, if it inhibits a negative regulator of these processes, an increase in cell proliferation might be observed. It is crucial to have a well-defined positive and negative control to interpret the results accurately.

Troubleshooting Guides

Issue 1: No Observable Effect or Lower Than Expected Bioactivity

If you are not observing the expected biological effect after treating your cells with this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Poor Peptide Solubility or Stability 1. Confirm complete dissolution of the peptide. Consider sonicating the solution briefly. 2. Prepare fresh solutions for each experiment. Peptides in solution can degrade over time.
Insufficient Cellular Uptake 1. Increase the concentration of the peptide. 2. Increase the incubation time. 3. Verify cellular uptake using a fluorescently labeled version of the peptide, if available. The efficiency of cellular uptake can be influenced by nanoparticle size and shape.[8]
Incorrect Target or Cell Line 1. Ensure the target protein is expressed in your cell line of choice.[9] 2. Confirm that the signaling pathway is active in your experimental model.
Peptide Degradation 1. Minimize the number of freeze-thaw cycles for stock solutions.[5] 2. If using serum-containing media, consider that proteases in the serum may degrade the peptide. Perform experiments in serum-free media if possible.

Q: My western blot analysis of downstream targets shows no change after peptide treatment. What should I do?

A: This could be due to several factors. First, verify the activity of your peptide as described above. If you are confident the peptide is active and being taken up by the cells, consider the following:

  • Timing of Analysis: You may be looking at a downstream event too early or too late. Perform a time-course experiment to determine the optimal time point to observe changes in your target protein.

  • Antibody Quality: Ensure your primary antibody is specific and sensitive enough to detect changes in the protein of interest. Include positive and negative controls for the western blot.[9]

  • Pathway Complexity: The signaling pathway may have redundant or compensatory mechanisms that mask the effect of inhibiting one component. Consider using a combination of inhibitors or a different experimental approach to confirm the peptide's effect.

Issue 2: Unexpected or Off-Target Effects

Observing effects that are not consistent with the proposed mechanism of action can be challenging to interpret.

Potential Cause Troubleshooting Steps
Cytotoxicity of the Peptide or Solvent 1. Perform a dose-response experiment to determine the cytotoxic concentration of the peptide. 2. Include a vehicle control (e.g., DMSO) at the same concentration used for the peptide treatment to rule out solvent-induced effects.
Off-Target Binding 1. Use a control peptide with a scrambled sequence but similar physical properties (e.g., N-myristoylated, similar charge and hydrophobicity) to determine if the observed effects are sequence-specific. 2. Perform target engagement studies, such as immunoprecipitation followed by mass spectrometry, to identify binding partners of the peptide.
Activation of Unrelated Pathways 1. The myristoyl group itself can interact with various cellular components.[10] Consider using a non-myristoylated version of the peptide as a control. 2. The highly basic nature of the peptide sequence could lead to non-specific interactions with acidic molecules like nucleic acids or phospholipids.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of a Downstream Target
  • Cell Lysis: After peptide treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_membrane Cell Membrane MembraneTarget Target Protein BindingPartner Binding Partner MembraneTarget->BindingPartner Interaction blocked Signaling Downstream Signaling BindingPartner->Signaling Activates Peptide This compound Peptide->MembraneTarget Binds to and inhibits CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Signaling->CellularResponse

Caption: Proposed mechanism of action for this compound.

G Start Start: Unexpected Experimental Result CheckSolubility Is the peptide fully dissolved? Start->CheckSolubility CheckUptake Is the peptide entering the cells? CheckSolubility->CheckUptake Yes End Consult further literature or technical support CheckSolubility->End No, re-dissolve CheckTarget Is the target protein expressed? CheckUptake->CheckTarget Yes CheckUptake->End No, optimize uptake CheckActivity Is the downstream pathway active? CheckTarget->CheckActivity Yes CheckTarget->End No, change cell line ConsiderOffTarget Consider off-target effects CheckActivity->ConsiderOffTarget Yes CheckActivity->End No, check pathway activation ConsiderOffTarget->End

Caption: Troubleshooting workflow for unexpected results.

G SeedCells Seed cells in appropriate culture vessel TreatPeptide Treat cells with this compound (include controls) SeedCells->TreatPeptide Incubate Incubate for desired time period TreatPeptide->Incubate Harvest Harvest cells for analysis Incubate->Harvest Analysis Perform downstream analysis (e.g., Western Blot, Viability Assay) Harvest->Analysis

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to PKC Inhibition: N-myristoyl-RKRTLRRL vs. Staurosporine and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Protein Kinase C (PKC) inhibitor is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of N-myristoyl-RKRTLRRL, a pseudosubstrate-based inhibitor, and staurosporine, a broad-spectrum kinase inhibitor, alongside other notable alternatives. The comparison is supported by experimental data on their mechanisms, potency, and selectivity, with detailed protocols for key assays.

Introduction to Protein Kinase C (PKC)

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways.[1] These enzymes act as crucial regulators of diverse physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer and cardiovascular disorders, making PKC a significant target for therapeutic intervention.[1][2]

PKC enzymes are activated by second messengers such as diacylglycerol (DAG) and calcium (Ca²⁺).[1][3] The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3] This diversity in activation and function underscores the need for specific inhibitors to dissect the roles of individual isoforms and to develop targeted therapies.

Mechanism of Action: A Tale of Two Strategies

The inhibitory mechanisms of this compound and staurosporine are fundamentally different, a key factor in their respective applications.

This compound , as a myristoylated peptide, functions as a pseudosubstrate inhibitor . The peptide sequence mimics the natural substrate of PKC, allowing it to bind to the enzyme's catalytic site. However, lacking a phosphorylatable serine or threonine residue, it effectively blocks the site and prevents the phosphorylation of genuine substrates. The addition of a myristoyl group, a saturated 14-carbon fatty acid, enhances the peptide's cell permeability, enabling its use in intact cell systems.[4][5] This mechanism confers a degree of specificity for PKC.

In contrast, staurosporine is a potent, ATP-competitive inhibitor.[6] It targets the highly conserved ATP-binding pocket within the kinase domain.[6] By occupying this site, staurosporine prevents ATP from binding, thereby inhibiting the phosphotransfer reaction. While this mechanism makes staurosporine a very potent inhibitor of PKC, its lack of specificity is a major drawback, as it also inhibits a wide array of other protein kinases.[6][7]

cluster_0 This compound (Pseudosubstrate Inhibition) cluster_1 Staurosporine (ATP-Competitive Inhibition) PKC_N PKC Active Site Product_N Phosphorylated Substrate PKC_N->Product_N Phosphorylation Blocked_N Inhibition PKC_N->Blocked_N Substrate_N Natural Substrate Substrate_N->PKC_N Inhibitor_N This compound Inhibitor_N->PKC_N Binds to substrate site PKC_S PKC Kinase Domain Blocked_S Inhibition PKC_S->Blocked_S ATP_S ATP ATP_S->PKC_S Inhibitor_S Staurosporine Inhibitor_S->PKC_S Binds to ATP pocket

Figure 1: Mechanisms of PKC inhibition.

Comparative Analysis: Potency and Selectivity

The efficacy and utility of a kinase inhibitor are defined by its potency (how much is needed) and selectivity (what it targets). Staurosporine is highly potent but notoriously non-selective, whereas peptide-based inhibitors like this compound generally offer greater selectivity at the cost of potency.

InhibitorTarget(s)TypeIC₅₀ ValuesKey Characteristics
Staurosporine Broad Spectrum Kinase InhibitorATP-CompetitivePKCα: 2-3 nM, PKCγ: 5 nM, PKA: 7 nM, p60v-src: 6 nM, CaMKII: 20 nM[7][8]Highly potent but non-selective. Often used as a positive control or to induce apoptosis.
This compound Protein Kinase CPseudosubstrateHalf-maximal inhibition in cells at 8-20 µM[4]Cell-permeable due to myristoylation; more selective for PKC than staurosporine.[4]
Gö 6983 Pan-PKC InhibitorATP-CompetitivePKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM[3][9][10]Potent, broad-spectrum PKC inhibitor with greater selectivity than staurosporine.[2][3][9]
Bryostatin-1 PKC ModulatorRegulatory Domain BinderBinds to PKC isoforms with high affinity (e.g., PKCδ: 0.26 nM)Not a direct inhibitor; causes initial activation followed by downregulation of PKC.[11]

Experimental Protocols

Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize PKC inhibitors.

In Vitro Kinase Assay (Radioactive)

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radioactive phosphate from ATP to a substrate.

1. Materials:

  • Purified PKC isozyme

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Inhibitor (this compound, staurosporine, etc.)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the kinase buffer, purified PKC enzyme, and the substrate peptide.

  • Add the inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

prep Prepare Reaction Mix (PKC, Substrate, Buffer) add_inhibitor Add Inhibitor (Varying Concentrations) prep->add_inhibitor start_rxn Initiate with [γ-³²P]ATP add_inhibitor->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_rxn Spot on Phosphocellulose Paper incubate->stop_rxn wash Wash to Remove Free ATP stop_rxn->wash quantify Quantify with Scintillation Counter wash->quantify analyze Calculate IC₅₀ quantify->analyze

Figure 2: Workflow for an in vitro kinase assay.

Cell-Based Western Blot Assay

This assay assesses the inhibitor's efficacy within a cellular context by measuring the phosphorylation of a known downstream PKC substrate.

1. Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Inhibitor (this compound, staurosporine, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)

  • Primary antibody against the total protein of the substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of the inhibitor for a specified time.

  • Stimulate the cells with a PKC activator like PMA to induce substrate phosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the level of phosphorylation inhibition.

Applications and Limitations

This compound:

  • Applications: Due to its enhanced selectivity, this inhibitor is well-suited for studies aiming to elucidate the specific roles of PKC in cellular pathways without the widespread off-target effects of compounds like staurosporine.[4][5] Its cell permeability makes it valuable for in-cellulo and potentially in vivo experiments.

  • Limitations: Its potency is significantly lower than staurosporine, requiring micromolar concentrations for effective inhibition in cellular assays.[4] As a peptide, it may be susceptible to degradation by cellular proteases.

Staurosporine:

  • Applications: It serves as an excellent positive control in kinase assays due to its high potency. It is also widely used as a tool to induce apoptosis in a variety of cell lines for research purposes.[8]

  • Limitations: Its primary limitation is its profound lack of selectivity.[6][7] Attributing an observed cellular effect solely to PKC inhibition when using staurosporine is challenging, as it potently inhibits a vast number of other kinases.[6]

Conclusion and Recommendations

The choice between this compound and staurosporine hinges on the specific research question.

  • For studies requiring the specific inhibition of PKC to dissect its role in a signaling cascade, the more selective This compound is the superior choice, despite its lower potency.

  • For applications where high potency is paramount and broad kinase inhibition is acceptable or even desired, such as a general positive control for kinase inhibition or for inducing apoptosis, staurosporine remains a valuable tool.

Researchers should also consider other inhibitors like Gö 6983 , which offers a compromise with high potency and better PKC selectivity than staurosporine. For studying the long-term effects of PKC modulation, compounds like Bryostatin-1 that act via activation and subsequent downregulation provide another distinct mechanistic tool. Ultimately, a thorough understanding of the distinct properties of each inhibitor is essential for designing rigorous experiments and generating unambiguous results.

GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Substrate Downstream Substrates PKC->Substrate Phosphorylation Response Cellular Response (Proliferation, Apoptosis, etc.) Substrate->Response

Figure 3: Simplified PKC signaling pathway.

References

Validating the Inhibitory Effect of N-myristoyl-RKRTLRRL on Protein Kinase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-myristoyl-RKRTLRRL, a myristoylated peptide inhibitor of Protein Kinase C (PKC), with other established PKC inhibitors. The following sections detail the biochemical potency of these compounds, supported by experimental data, and provide standardized protocols for validation.

Comparative Inhibitory Activity of PKC Inhibitors

A critical aspect of validating a novel inhibitor is to benchmark its potency against well-characterized alternatives. The inhibitory concentration 50 (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the IC50 values for this compound and a selection of widely used PKC inhibitors. It is important to note that the inhibitory potency of this compound is often reported against a mixture of PKC isoforms or the catalytic fragment, while other inhibitors have been characterized against specific isoforms.

InhibitorTypeTargetIC50 (µM)
This compound Peptide Substrate AnalogCa2+/PS-dependent PKC (mixed isoforms)5[1][2]
PKC (histone phosphorylation)80[1]
PKC catalytic fragment200[3]
Staurosporine Alkaloid (Broad-spectrum kinase inhibitor)PKCα0.0023
PKCβI0.005
PKCγ0.0027
Go 6983 Bisindolylmaleimide (Pan-PKC inhibitor)PKCα0.007
PKCβ0.007
PKCγ0.006
PKCδ0.010
Enzastaurin (LY317615) Bisindolylmaleimide (PKCβ selective)PKCβ0.006
PKCα0.039
PKCγ0.083
PKCε0.110

Understanding the Mechanism: The PKC Signaling Pathway

Protein Kinase C is a family of serine/threonine kinases that are central to many cellular signaling cascades. Activation of PKC is typically initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 stimulates the release of intracellular calcium, and together, DAG and calcium activate conventional PKC isoforms, leading to the phosphorylation of a wide range of downstream protein substrates that regulate diverse cellular processes.

PKC_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor, Hormone) receptor GPCR / RTK extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates substrate Substrate Proteins pkc->substrate phosphorylates phosphorylated_substrate Phosphorylated Substrates substrate->phosphorylated_substrate response Cellular Response (e.g., Proliferation, Differentiation) phosphorylated_substrate->response

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols for Validating PKC Inhibition

Accurate and reproducible experimental design is paramount for validating the inhibitory effect of compounds like this compound. Below is a detailed protocol for a non-radioactive, ELISA-based in vitro PKC kinase activity assay.

Objective: To quantify the inhibitory effect of this compound on PKC activity.

Materials:

  • Purified active PKC enzyme

  • PKC substrate peptide (e.g., a biotinylated peptide) pre-coated on a 96-well microplate

  • This compound and other control inhibitors

  • Kinase assay buffer

  • ATP solution

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer. Prepare ATP solution to the desired final concentration.

  • Pre-incubation with Inhibitor: Add the diluted inhibitors to the wells of the PKC substrate-coated microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Addition: Add the purified PKC enzyme to each well (except the no-enzyme control) and incubate for a defined period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding the ATP solution to all wells. Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stopping the Reaction and Washing: Terminate the reaction by emptying the wells and washing them three to five times with wash buffer to remove ATP and non-phosphorylated components.

  • Primary Antibody Incubation: Add the phospho-specific primary antibody, diluted in an appropriate antibody dilution buffer, to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells as described in step 5.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the wells as described in step 5.

  • Signal Development: Add TMB substrate to each well and incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Development: Add the stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PKC inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Validation

The process of validating a potential PKC inhibitor involves a logical progression of experiments, from initial screening to more detailed characterization.

Inhibitor_Validation_Workflow start Start: Putative PKC Inhibitor in_vitro_assay In Vitro Kinase Assay (e.g., ELISA, Radiometric) start->in_vitro_assay ic50_determination Determine IC50 Value in_vitro_assay->ic50_determination selectivity_profiling Selectivity Profiling (against other kinases) ic50_determination->selectivity_profiling cellular_assays Cell-Based Assays (e.g., Western Blot for substrate phosphorylation) selectivity_profiling->cellular_assays phenotypic_assays Phenotypic Assays (e.g., Proliferation, Apoptosis) cellular_assays->phenotypic_assays in_vivo_studies In Vivo Efficacy and Toxicity Studies phenotypic_assays->in_vivo_studies end Validated Inhibitor in_vivo_studies->end

Caption: A typical experimental workflow for the validation of a Protein Kinase C inhibitor.

References

The Unseen Control: Leveraging Non-myristoylated RKRTLRRL Peptide in PKC Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of rigorous scientific inquiry is the use of appropriate negative controls to ensure the specificity of experimental findings. In the study of Protein Kinase C (PKC) signaling, the non-myristoylated RKRTLRRL peptide serves as an essential negative control for its myristoylated counterpart, a known inhibitor of PKC. This guide provides a comparative analysis of these two peptides, supported by experimental data and detailed protocols, to aid researchers in the robust design and interpretation of their experiments.

Myristoylation, the attachment of a myristoyl group to the N-terminal glycine of a peptide, is a lipid modification crucial for membrane targeting and cellular uptake. The myristoylated RKRTLRRL peptide leverages this modification to enter cells and inhibit PKC activity. In contrast, the non-myristoylated version of this peptide lacks this lipid anchor, rendering it largely cell-impermeable and, therefore, inactive as a PKC inhibitor in cellular assays. This fundamental difference makes the non-myristoylated peptide an ideal negative control to validate that the observed effects of the myristoylated peptide are due to its specific intracellular action and not to non-specific effects of the peptide sequence itself.

Performance Comparison: Myristoylated vs. Non-myristoylated RKRTLRRL

The primary difference in the performance of the myristoylated and non-myristoylated RKRTLRRL peptides lies in their ability to inhibit Protein Kinase C. The myristoyl group is essential for the peptide to associate with the cell membrane and gain entry into the cytoplasm, where it can interact with and inhibit PKC.

PeptideModificationCellular PermeabilityPKC Inhibition (IC50)Function
myr-RKRTLRRLMyristoylatedHigh~5-10 µM (in vitro)PKC Inhibitor
RKRTLRRLNon-myristoylatedLow / NegligibleNo significant inhibition reported in cellular assaysNegative Control

Experimental Protocols

To effectively utilize the non-myristoylated RKRTLRRL peptide as a negative control, it is crucial to perform parallel experiments with both the myristoylated and non-myristoylated versions. Below are detailed protocols for an in vitro PKC kinase assay and a cell-based assay to assess PKC inhibition.

In Vitro PKC Kinase Assay

This assay measures the direct inhibitory effect of the peptides on PKC activity in a cell-free system.

Materials:

  • Recombinant active Protein Kinase C (PKC)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Myristoylated RKRTLRRL peptide

  • Non-myristoylated RKRTLRRL peptide

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a kinase reaction mix containing the kinase reaction buffer, PKC substrate peptide, and recombinant PKC enzyme.

  • Aliquot the reaction mix into separate tubes.

  • Add varying concentrations of the myristoylated RKRTLRRL peptide to one set of tubes and the same concentrations of the non-myristoylated RKRTLRRL peptide to another set. Include a control with no peptide inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each tube.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each peptide concentration and determine the IC50 value for the myristoylated peptide.

Cell-Based PKC Activity Assay

This assay evaluates the ability of the peptides to inhibit PKC activity within a cellular context.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Myristoylated RKRTLRRL peptide

  • Non-myristoylated RKRTLRRL peptide

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer

  • Antibodies specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS) and total protein for normalization.

  • Western blotting reagents and equipment.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of either myristoylated RKRTLRRL or non-myristoylated RKRTLRRL for a specified time (e.g., 1-2 hours). Include a vehicle-treated control.

  • Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC activity.

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Perform Western blot analysis on the cell lysates using an antibody specific for a phosphorylated PKC substrate.

  • Probe the same blot with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the level of PKC substrate phosphorylation in each condition.

  • Compare the levels of substrate phosphorylation in cells treated with the myristoylated peptide to those treated with the non-myristoylated peptide and the control.

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures, the following diagrams illustrate the PKC signaling pathway and the experimental workflow.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ Ca2->PKC_active ER->Ca2 Releases Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response myr_RKRTLRRL myr-RKRTLRRL (Inhibitor) myr_RKRTLRRL->PKC_active Inhibits

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cells Culture Cells Treatment Treat with Peptides Cells->Treatment Myr_Peptide myr-RKRTLRRL Treatment->Myr_Peptide NonMyr_Peptide non-myr-RKRTLRRL (Negative Control) Treatment->NonMyr_Peptide Vehicle Vehicle Control Treatment->Vehicle Stimulation Stimulate with PMA Myr_Peptide->Stimulation NonMyr_Peptide->Stimulation Vehicle->Stimulation Lysis Cell Lysis Stimulation->Lysis WB Western Blot (p-Substrate) Lysis->WB Quantification Quantify Results WB->Quantification Conclusion Draw Conclusions Quantification->Conclusion

Caption: Workflow for cell-based PKC inhibition assay.

comparative analysis of N-myristoyl-RKRTLRRL with similar peptide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of peptide-based inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical mediator in cellular signaling.

This guide provides a detailed comparative analysis of prominent peptide inhibitors of CaMKII, a crucial enzyme in various physiological and pathological processes.[1] Dysregulation of CaMKII is implicated in cardiovascular diseases, neurological disorders, and cancer, making it a significant therapeutic target.[2][3][4][5] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of peptide-based CaMKII inhibition.

Introduction to CaMKII and its Inhibition

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals.[3] Its activation is triggered by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM). This event initiates a cascade of autophosphorylation, resulting in prolonged kinase activity even after calcium levels have returned to baseline.[4] Chronic activation of CaMKII is associated with various pathologies, including heart failure, arrhythmias, and neurodegenerative diseases.[2][5]

Peptide-based inhibitors have emerged as valuable research tools and potential therapeutic agents due to their high specificity. These peptides are often derived from the autoinhibitory domain of CaMKII or from endogenous inhibitor proteins.[6][7] They function by competing with substrates or by preventing the conformational changes required for kinase activation.

Comparative Analysis of CaMKII Peptide Inhibitors

This section provides a comparative overview of three well-characterized CaMKII peptide inhibitors: Autocamtide-2-Related Inhibitory Peptide (AIP), Autocamtide-3-Inhibitor (AC3-I), and CN21. While the user's initial query mentioned "N-myristoyl-RKRTLRRL," this specific peptide is not prominently featured in the current scientific literature as a CaMKII inhibitor. The "N-myristoyl" modification is typically associated with N-myristoyltransferase (NMT) and protein targeting to membranes.[8][9] Therefore, this guide focuses on established peptide inhibitors of CaMKII.

Peptide InhibitorSequenceMechanism of ActionIC50Key Features
AIP (Autocamtide-2-Related Inhibitory Peptide) KKLNRTLSVAPseudosubstrate inhibitor, derived from the CaMKII autoinhibitory domain.[6]~200 nMHigh selectivity for CaMKII over PKA and PKC.[6]
AC3-I (Autocamtide-3-Inhibitor) KKALRRQEAVDALPseudosubstrate inhibitor, similar to AIP, based on the autoinhibitory domain.[6]~40 nMMore potent than AIP.[6]
CN21 Derived from CaM-KIINInteracts with the T-site of CaMKII, blocking substrate binding and interaction with other proteins like NR2B.[10]~100 nMHighly specific for CaMKII; does not inhibit CaMKI, CaMKIV, PKA, or PKC.[10]

Signaling Pathways and Experimental Workflows

To visualize the context of CaMKII inhibition and the methods for its study, the following diagrams are provided.

CaMKII_Signaling_Pathway Upstream_Stimuli Upstream Stimuli (e.g., Angiotensin II, Catecholamines) Ca2_Influx Increased Intracellular Ca2+ Upstream_Stimuli->Ca2_Influx Calmodulin Calmodulin (CaM) Ca2_Influx->Calmodulin CaMKII_Inactive Inactive CaMKII Calmodulin->CaMKII_Inactive binds CaMKII_Active Active CaMKII CaMKII_Inactive->CaMKII_Active activates Downstream_Targets Downstream Targets (Ion channels, Transcription factors, etc.) CaMKII_Active->Downstream_Targets phosphorylates Pathological_Responses Pathological Responses (Hypertrophy, Apoptosis, Arrhythmia) Downstream_Targets->Pathological_Responses Peptide_Inhibitors Peptide Inhibitors (AIP, AC3-I, CN21) Peptide_Inhibitors->CaMKII_Active inhibit

Caption: CaMKII Signaling Pathway and Point of Inhibition.

Experimental_Workflow Cell_Culture Cell Culture/Tissue Preparation Inhibitor_Treatment Treatment with Peptide Inhibitors (e.g., AIP, AC3-I, CN21) and Controls Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis and Protein Extraction Inhibitor_Treatment->Cell_Lysis Viability_Assay Cell Viability/Apoptosis Assay Inhibitor_Treatment->Viability_Assay Kinase_Assay In Vitro Kinase Assay Cell_Lysis->Kinase_Assay Western_Blot Western Blotting (p-CaMKII, downstream targets) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental Workflow for Comparing CaMKII Peptide Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are protocols for key experiments.

CaMKII Kinase Activity Assay

This assay quantifies the enzymatic activity of CaMKII in the presence of inhibitors.

Materials:

  • Purified CaMKII enzyme

  • Biotinylated peptide substrate (e.g., Autocamtide-2)

  • [γ-³²P]ATP or fluorescently labeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 2 µM Calmodulin)

  • Peptide inhibitors (AIP, AC3-I, CN21) at various concentrations

  • Streptavidin-coated membrane or beads (e.g., SAM²® Biotin Capture Membrane)[11]

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, CaMKII enzyme, and the specific peptide inhibitor at the desired concentration.

  • Initiate the reaction by adding the peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto the streptavidin-coated membrane to capture the biotinylated substrate.

  • Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a control reaction without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-CaMKII

This method assesses the autophosphorylation status of CaMKII within cells, which is an indicator of its activation.[12]

Materials:

  • Cultured cells (e.g., primary neurons, cardiomyocytes)

  • Peptide inhibitors (cell-penetrating versions, e.g., Tat-AIP) and controls

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with different concentrations of cell-penetrating peptide inhibitors for the desired duration.

  • Lyse the cells and determine the protein concentration of the lysates.[12]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CaMKII to normalize the data.

  • Quantify the band intensities to determine the relative levels of CaMKII phosphorylation.

Cell Viability Assay

This assay measures the effect of CaMKII inhibition on cell survival.

Materials:

  • Cultured cells

  • Peptide inhibitors and controls

  • Cell viability reagent (e.g., Trypan Blue, MTT, or a commercial kit)

  • Multi-well plates

  • Microplate reader (for colorimetric or fluorometric assays)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the peptide inhibitors for a specified period (e.g., 24-48 hours).

  • For Trypan Blue exclusion:

    • Trypsinize and resuspend the cells.

    • Mix an aliquot of the cell suspension with Trypan Blue.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[13]

  • For MTT or similar assays:

    • Add the reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of viable cells relative to an untreated control.

Conclusion

The peptide inhibitors AIP, AC3-I, and CN21 represent powerful tools for the investigation of CaMKII function and hold potential for therapeutic development. While sharing the common goal of inhibiting CaMKII, they exhibit differences in potency and mechanism of action. A thorough comparative analysis, utilizing standardized and rigorous experimental protocols as outlined in this guide, is essential for selecting the most appropriate inhibitor for a given research or drug discovery application. The continued development and characterization of such specific inhibitors are crucial for advancing our understanding of CaMKII-mediated signaling in health and disease.

References

Comparative Analysis of N-myristoyl-RKRTLRRL Activity Across Diverse Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-myristoyl-RKRTLRRL is a synthetic peptide engineered for targeted intracellular activity. Its design incorporates two key features: an N-terminal myristoyl group and a specific peptide sequence (RKRTLRRL). The myristoylation facilitates its transport across the cell membrane and localization to inner membrane surfaces[1][2]. The peptide sequence RKRTLRRL is homologous to the pseudosubstrate region of atypical Protein Kinase C (PKC) isoforms, such as PKCζ[3][4]. Pseudosubstrates act as competitive inhibitors by binding to the kinase's active site without being phosphorylated, thereby blocking its activity[3]. Consequently, this compound is hypothesized to function as a potent and selective inhibitor of atypical PKC signaling pathways, which are often implicated in cell proliferation, survival, and inflammation.

This guide provides a comparative overview of the activity of this compound across different cell lines, supported by hypothetical experimental data. It is intended for researchers and drug development professionals investigating novel therapeutics targeting PKC-mediated signaling cascades.

Mechanism of Action: A Two-Step Model

The proposed mechanism of action for this compound involves two critical steps: membrane targeting and competitive inhibition.

  • Membrane Anchoring : The N-myristoyl group is a lipid moiety that readily inserts into the lipid bilayer of the cell membrane. This anchors the peptide to the intracellular face of the membrane, increasing its local concentration near membrane-bound signaling complexes that include PKC.

  • PKCζ Inhibition : Once localized, the RKRTLRRL peptide sequence mimics the substrate of PKCζ and binds to its catalytic domain. This occupation of the active site prevents the phosphorylation of downstream target proteins, effectively inhibiting the signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid Bilayer Lipid Bilayer Peptide This compound Peptide->Lipid Bilayer Myristoyl Anchor Inhibited_PKC Inactive PKCζ Peptide->Inhibited_PKC Inhibition PKC PKCζ Phosphorylated_Substrate Phosphorylated Substrate PKC->Phosphorylated_Substrate Phosphorylation Substrate Downstream Substrate

Caption: Proposed mechanism of this compound action.

Comparative Efficacy Across Cell Lines

The following table summarizes the hypothetical activity of this compound in three distinct human cell lines: A549 (non-small cell lung cancer), Jurkat (T-lymphocyte), and HUVEC (human umbilical vein endothelial cells). These cell lines were chosen to represent diverse cancer and normal tissue types where atypical PKC signaling is relevant.

ParameterA549 (Lung Carcinoma)Jurkat (T-cell Leukemia)HUVEC (Normal Endothelial)
PKCζ Inhibition (IC50) 15 nM25 nM150 nM
Cell Proliferation (GI50) 50 nM80 nM> 10 µM
Apoptosis Induction (EC50) 100 nM200 nMNot Observed
NF-κB Activity Inhibition 85% at 100 nM70% at 100 nM15% at 100 nM

Data Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of PKCζ and exhibits significant anti-proliferative and pro-apoptotic effects in cancer cell lines (A549 and Jurkat) with minimal impact on the normal HUVEC cell line. This indicates a potential therapeutic window for the compound.

Experimental Protocols

In Vitro PKCζ Kinase Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PKCζ.

Materials:

  • Recombinant human PKCζ enzyme

  • Fluorescently labeled substrate peptide (e.g., FITC-labeled CREBtide)

  • ATP

  • Kinase buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to each well.

  • Add 10 µL of a solution containing the PKCζ enzyme and the fluorescent substrate peptide to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol outlines the method for assessing the effect of this compound on the proliferation of cultured cells.

Materials:

  • A549, Jurkat, or HUVEC cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Visualizations of Pathways and Workflows

PKCζ-Mediated NF-κB Signaling Pathway

The following diagram illustrates a simplified signaling cascade where PKCζ plays a crucial role in the activation of the transcription factor NF-κB. This compound is shown to inhibit this pathway at the level of PKCζ.

Receptor TNF-α Receptor TRAF2 TRAF2 Receptor->TRAF2 PKC PKCζ TRAF2->PKC IKK IKK Complex PKC->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->PKC inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Cross-Cell Line Comparison

This diagram outlines the general workflow for the cross-validation of this compound activity in different cell lines.

cluster_setup Experimental Setup cluster_assays Activity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (A549, Jurkat, HUVEC) Treatment Cell Treatment with Peptide Cell_Culture->Treatment Peptide_Prep Peptide Dilution Series Peptide_Prep->Treatment Kinase_Assay In Vitro Kinase Assay Peptide_Prep->Kinase_Assay Prolif_Assay MTT Proliferation Assay Treatment->Prolif_Assay Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Acq Data Acquisition (Plate Reader) Kinase_Assay->Data_Acq Prolif_Assay->Data_Acq Apoptosis_Assay->Data_Acq Calc IC50/GI50 Calculation Data_Acq->Calc Comparison Cross-Cell Line Comparison Calc->Comparison

Caption: Workflow for evaluating peptide activity across cell lines.

References

Validating N-myristoyl-RKRTLRRL Engagement with Protein Kinase C: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction between a myristoylated peptide and its intended protein target is a critical step in validating its mechanism of action. This guide provides a comparative overview of key biochemical assays to validate the engagement of the N-myristoylated peptide, N-myristoyl-RKRTLRRL, with its target, Protein Kinase C (PKC).

The peptide sequence RKRTLRRL is a known substrate analog for Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. The addition of an N-terminal myristoyl group transforms this peptide into a potent inhibitor of PKC, making the validation of this interaction crucial for studies targeting this kinase.[1] This guide details various experimental approaches, presenting quantitative data for comparison and outlining detailed protocols for each method.

Comparison of Biochemical Assays for Validating Target Engagement

Several biochemical assays can be employed to quantify the interaction between this compound and PKC. The choice of assay often depends on the specific research question, available resources, and desired throughput. Below is a summary of commonly used methods with their respective quantitative outputs.

Assay TypePrincipleKey Quantitative DataThroughputAdvantagesDisadvantages
Kinase Activity Assay Measures the inhibition of PKC's phosphotransferase activity in the presence of the myristoylated peptide.IC50 (half-maximal inhibitory concentration)HighDirect functional readout of target engagement.Indirectly measures binding; can be affected by assay conditions.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of the myristoylated peptide to PKC.Kd (dissociation constant), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)LowProvides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; low throughput.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as the myristoylated peptide binds to immobilized PKC.Kd, kon (association rate constant), koff (dissociation rate constant)MediumReal-time kinetic analysis of binding.Requires protein immobilization which may affect its conformation.
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled tracer peptide upon displacement by the myristoylated peptide.Ki (inhibition constant)HighHomogeneous assay format, suitable for high-throughput screening.Requires a fluorescently labeled probe; indirect measurement of binding.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding of the myristoylated peptide to a fluorescently labeled PKC.KdMediumLow sample consumption; can be performed in complex biological liquids.Requires fluorescent labeling of the protein.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.

Kinase Activity Assay

This assay determines the concentration at which this compound inhibits 50% of PKC's kinase activity.

Materials:

  • Purified active PKC enzyme

  • This compound peptide

  • PKC substrate (e.g., histone H1 or a synthetic peptide)

  • [γ-³²P]ATP or a non-radioactive ATP analog for detection (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, phospholipids, and Ca²⁺ as required for the specific PKC isoform)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or luciferase/luciferin for luminescence-based assay)

Protocol:

  • Prepare serial dilutions of the this compound peptide in the kinase reaction buffer.

  • In a microplate, add the PKC enzyme and the peptide dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the PKC substrate and ATP (spiked with [γ-³²P]ATP for radioactive detection).

  • Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic characterization of the binding interaction.

Materials:

  • Highly purified PKC protein (concentration precisely known)

  • This compound peptide (concentration precisely known)

  • ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl), degassed.

Protocol:

  • Dialyze both the PKC protein and the myristoylated peptide against the same ITC buffer to minimize buffer mismatch effects.

  • Load the PKC solution into the sample cell of the ITC instrument.

  • Load the this compound peptide solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Perform a series of injections of the peptide into the protein solution.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway Involving PKC cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates IP3->PKC_inactive Ca²⁺ release (co-factor) PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate (e.g., MARCKS) PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Myr_Peptide This compound Myr_Peptide->PKC_active Inhibits

Caption: Simplified signaling pathway showing the activation of Protein Kinase C (PKC) and its subsequent phosphorylation of a substrate like MARCKS. The inhibitory action of this compound on active PKC is also depicted.

G Workflow for Validating Peptide-Target Engagement cluster_assays Biochemical Assays start Start: Hypothesized Interaction peptide_synthesis Synthesize & Purify This compound start->peptide_synthesis protein_expression Express & Purify PKC start->protein_expression kinase_assay Kinase Activity Assay (IC50) peptide_synthesis->kinase_assay itc Isothermal Titration Calorimetry (Kd) peptide_synthesis->itc spr Surface Plasmon Resonance (Kd) peptide_synthesis->spr fp Fluorescence Polarization (Ki) peptide_synthesis->fp protein_expression->kinase_assay protein_expression->itc protein_expression->spr protein_expression->fp data_analysis Data Analysis & Comparison kinase_assay->data_analysis itc->data_analysis spr->data_analysis fp->data_analysis conclusion Conclusion: Validate Target Engagement data_analysis->conclusion

Caption: A general experimental workflow for validating the engagement of this compound with its target protein, PKC, using a suite of biochemical assays.

Alternative Approaches and Considerations

Beyond direct binding and activity assays, other methods can provide corroborating evidence for target engagement within a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of PKC in the presence of this compound would indicate direct engagement.

  • Co-immunoprecipitation (Co-IP): While challenging for a peptide interaction, if the affinity is high enough, Co-IP could be used to pull down PKC using a tagged version of the myristoylated peptide.

  • Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) Displacement: MARCKS is a well-known endogenous substrate of PKC.[2][3][4] A cell-based assay could be designed to measure the displacement of MARCKS from its cellular location or its interaction with PKC upon treatment with this compound. Peptides derived from the N-terminus of MARCKS, such as the MANS peptide, are also used to probe MARCKS function and could serve as a positive control for inhibiting PKC-mediated processes.[5][6][7][8]

Considerations for Data Interpretation:

  • Specificity: It is crucial to test the non-myristoylated RKRTLRRL peptide as a negative control to demonstrate the essential role of the myristoyl group in target engagement and inhibition.[1]

  • Isoform Selectivity: The PKC family comprises multiple isoforms. It is important to assess the binding and inhibitory activity of this compound against a panel of PKC isoforms to determine its selectivity.

  • Cellular Permeability: For cell-based assays, the ability of the myristoylated peptide to cross the cell membrane needs to be considered and potentially enhanced, for example, by conjugation to cell-penetrating peptides.

By employing a combination of these biochemical assays and considering the outlined factors, researchers can confidently validate the engagement of this compound with PKC, providing a solid foundation for further investigation into its biological effects and therapeutic potential.

References

A Comparative Analysis of N-myristoyl-RKRTLRRL Efficacy: In Vitro Potency vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-myristoyl-RKRTLRRL has emerged as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the efficacy of this compound in controlled laboratory settings (in vitro) versus its potential therapeutic application in living organisms (in vivo), supported by available experimental data.

In Vitro Efficacy: A Potent Inhibitor of PKC and a Reversal Agent for Multidrug Resistance

In vitro studies have demonstrated the direct inhibitory effects of this compound on PKC activity. The N-myristoylation of the RKRTLRRL peptide is crucial for its inhibitory function.

Quantitative Data Summary
Parameter This compound Non-myristoylated RKRTLRRL Alternative PKC Inhibitors
PKC Inhibition (IC50) 5 µM (Ca²⁺/PS-dependent histone phosphorylation)No inhibitionUCN-01 (7-hydroxystaurosporine): IC50 ~4.1 nMMidostaurin (PKC412): Higher specificity for PKC than staurosporine
Catalytic Fragment Inhibition (IC50) 80 µM (histone phosphorylation)No inhibition
Multidrug Resistance Reversal Partially reverses Adriamycin resistance in murine fibrosarcoma cellsNot reportedXR9576: Full reversal in various cell lines (25-80 nM)
Key Findings from In Vitro Studies:
  • Potent PKC Inhibition: this compound effectively inhibits the phosphorylation of histones by PKC in a calcium and phosphatidylserine-dependent manner, with a half-maximal inhibitory concentration (IC50) of 5 µM.

  • Myristoylation is Key: The attachment of the myristoyl group is essential for the peptide's inhibitory activity. The non-myristoylated version of the peptide (RKRTLRRL) shows no inhibitory effect.

  • Reversal of Multidrug Resistance: Studies have shown that this compound can partially reverse resistance to the chemotherapeutic drug Adriamycin in a murine fibrosarcoma cell line. This suggests a potential role in overcoming a significant challenge in cancer therapy.

In Vivo Efficacy: A Realm of Potential Requiring Further Investigation

As of the latest available data, there are no specific in vivo studies that have been published on this compound. This represents a significant knowledge gap in understanding its therapeutic potential, including its pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.

However, research on other myristoylated peptide inhibitors offers promising insights. For instance, a myristoylated PKC epsilon inhibitor (Myr-PKCε-) has demonstrated protective effects in an in vivo model of renal ischemia-reperfusion injury, indicating that myristoylated peptides can be successfully administered and exert biological activity in living organisms.

Designing a Hypothetical In Vivo Study for this compound:

To evaluate the in vivo efficacy of this compound, particularly in the context of cancer, a study could be designed using an animal model of multidrug-resistant tumors.

in_vivo_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Protocol cluster_monitoring Efficacy and Toxicity Monitoring cluster_endpoint Endpoint Analysis animal_model Establishment of multidrug-resistant tumor xenografts in immunocompromised mice randomization Randomization of mice into treatment and control groups animal_model->randomization treatment Administration of this compound (e.g., intraperitoneal, intravenous) randomization->treatment control Control groups (vehicle, chemotherapy alone, peptide alone) randomization->control chemo Co-administration with a chemotherapeutic agent (e.g., Adriamycin) treatment->chemo tumor_measurement Regular measurement of tumor volume treatment->tumor_measurement control->tumor_measurement body_weight Monitoring of animal body weight and general health tumor_measurement->body_weight pk_pd Pharmacokinetic and pharmacodynamic analysis body_weight->pk_pd tumor_analysis Histopathological and molecular analysis of tumor tissue pk_pd->tumor_analysis survival Kaplan-Meier survival analysis tumor_analysis->survival

Figure 1: Proposed workflow for an in vivo study of this compound.

Signaling Pathway of PKC Inhibition

This compound acts by inhibiting Protein Kinase C. PKC is a crucial node in many signaling pathways that regulate cell growth, proliferation, and survival. By blocking PKC, the peptide can interfere with these downstream signaling cascades, which are often hyperactive in cancer cells.

PKC_pathway cluster_upstream Upstream Signals cluster_membrane Membrane Events cluster_cytosol Cytosolic Signaling cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Hormones Hormones Hormones->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Substrates Downstream Substrates PKC->Substrates Inhibitor This compound Inhibitor->PKC Proliferation Cell Proliferation Substrates->Proliferation Survival Cell Survival Substrates->Survival Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

Figure 2: Simplified signaling pathway showing PKC activation and the point of inhibition by this compound.

Experimental Protocols

In Vitro PKC Inhibition Assay (Histone Phosphorylation)
  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, and 20 µg/ml phosphatidylserine.

  • Enzyme and Substrate Addition: Add purified PKC enzyme and histone H1 as the substrate to the reaction mixture.

  • Inhibitor Incubation: Add varying concentrations of this compound or the control peptide to the reaction tubes and pre-incubate for 10 minutes at 30°C.

  • Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture for 15 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

In Vitro Multidrug Resistance Reversal Assay
  • Cell Culture: Culture a multidrug-resistant cancer cell line (e.g., Adriamycin-resistant murine fibrosarcoma cells) in appropriate media.

  • Drug and Inhibitor Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the chemotherapeutic drug (e.g., Adriamycin) in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Determine the IC50 of the chemotherapeutic agent with and without the inhibitor. A decrease in the IC50 in the presence of this compound indicates reversal of resistance.

Conclusion and Future Directions

This compound is a promising PKC inhibitor with demonstrated in vitro efficacy in both direct enzyme inhibition and the reversal of multidrug resistance. However, the lack of in vivo data is a critical limitation to fully assessing its therapeutic potential. Future research should prioritize conducting well-designed in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in relevant animal models. Such studies will be instrumental in determining whether the potent in vitro activity of this compound can be translated into a clinically effective therapeutic agent.

A Head-to-Head Comparison of N-myristoyl-RKRTLRRL and Novel Small Molecule NMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the peptide-based N-myristoyltransferase (NMT) substrate/inhibitor, N-myristoyl-RKRTLRRL, and a selection of novel, potent small molecule NMT inhibitors. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid researchers in their study of NMT inhibition.

Introduction to N-Myristoyltransferase and its Inhibition

N-myristoyltransferase (NMT) is a crucial eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide array of cellular proteins. This process, known as N-myristoylation, is vital for proper protein localization, stability, and function. Many proteins involved in critical signaling pathways, such as those mediated by Src family kinases and G-proteins, require myristoylation to anchor to cellular membranes and exert their biological effects. The dysregulation of NMT activity and the myristoylation of oncoproteins have been implicated in the progression of various diseases, including cancer and infectious diseases, making NMT a compelling therapeutic target.

Inhibitors of NMT have emerged as promising therapeutic agents. These inhibitors can be broadly categorized into two classes: peptide-based inhibitors, which often mimic the natural peptide substrates of NMT, and small molecule inhibitors, which are typically developed through high-throughput screening and rational drug design. This guide focuses on a comparative analysis of these two classes, with a representative peptide, this compound, and several novel small molecule inhibitors that have shown significant promise in preclinical studies.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory activities of a representative peptide-based inhibitor and a selection of novel small molecule NMT inhibitors against human NMT1 and NMT2. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.

Inhibitor ClassInhibitor NameTarget(s)IC50 / KdReference(s)
Peptide-Based Representative Myristoylated Peptide¹hNMT< 0.4 µM (IC50)[1]
Small Molecule DDD85646hNMT1 / hNMT24 nM (IC50, hNMT), 17 nM (IC50, hNMT1), 22 nM (IC50, hNMT2)[2][3]
Small Molecule IMP-1088hNMT1 / hNMT2<1 nM (IC50), <210 pM (Kd, hNMT1)[4]
Small Molecule Zelenirstat (PCLX-001)hNMT1 / hNMT25 nM (IC50, hNMT1), 8 nM (IC50, hNMT2)[5][6]
Small Molecule MYX1715NMT0.09 nM (Kd)[7]

¹Quantitative data for the specific peptide this compound was not available in the reviewed literature. The provided value is for a potent competitive peptide inhibitor and serves as a representative for this class of inhibitors for comparative purposes.

Mechanism of Action

N-myristoyl-peptides act as competitive inhibitors by binding to the peptide-binding site of NMT, thereby preventing the natural substrate from accessing the enzyme's active site. Their mechanism relies on mimicking the N-terminal sequence of protein substrates.

Novel small molecule inhibitors , such as DDD85646, IMP-1088, and Zelenirstat, also typically function as competitive inhibitors with respect to the peptide substrate.[3][4][6] Many of these inhibitors have been shown to form a salt bridge with the negatively charged C-terminus of the NMT enzyme, a key interaction that contributes to their high potency.[8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of NMT inhibition and the methodologies used for its study, the following diagrams are provided.

NMT_Signaling_Pathway cluster_upstream Upstream Events cluster_enzyme NMT Catalysis cluster_downstream Downstream Effects cluster_inhibition Inhibition Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT1/NMT2) Myristoyl_CoA->NMT Peptide Protein Substrate (N-terminal Glycine) Peptide->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting Signaling Signal Transduction (e.g., Src, G-proteins) Membrane_Targeting->Signaling Inhibitor NMT Inhibitor (Peptide or Small Molecule) Inhibitor->NMT Inhibition

Caption: N-myristoylation signaling pathway and point of inhibition.

NMT_Inhibition_Assay_Workflow cluster_reagents Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Recombinant hNMT1/2 Incubation Incubate components at defined temperature and time Enzyme->Incubation Substrates Myristoyl-CoA & Peptide Substrate Substrates->Incubation Inhibitor Test Compound (e.g., Small Molecule or Peptide) Inhibitor->Incubation Detection_Method Measure NMT activity (e.g., Fluorescence, Radioactivity) Incubation->Detection_Method Data_Analysis Calculate % Inhibition and IC50 Detection_Method->Data_Analysis

Caption: General workflow for an in vitro NMT inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NMT inhibitors. Below are representative protocols for in vitro and cell-based NMT inhibition assays.

In Vitro NMT Inhibition Assay (Fluorometric)

This assay measures the activity of recombinant NMT by detecting the release of Coenzyme A (CoA) as a byproduct of the myristoylation reaction.

Principle: The assay utilizes a thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin, CPM) that reacts with the free thiol group of CoA, producing a fluorescent signal. Inhibition of NMT activity leads to a decrease in CoA production and thus a reduction in the fluorescent signal.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with an N-terminal glycine, such as GNAAAARR-NH2)

  • Test compounds (novel inhibitors and/or this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • CPM fluorescent probe

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test compound dilutions.

  • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the fluorescence of the CPM-CoA adduct (e.g., excitation at 390 nm, emission at 470 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based N-Myristoylation Assay

This assay measures the inhibition of N-myristoylation within a cellular context.

Principle: Cells are treated with the NMT inhibitor, followed by metabolic labeling with a myristic acid analog containing a bioorthogonal handle (e.g., an alkyne or azide). The incorporated analog is then detected via click chemistry with a fluorescent probe, allowing for the quantification of protein myristoylation by methods such as in-gel fluorescence scanning or flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Myristic acid analog (e.g., alk-12-ynoic acid)

  • Click chemistry reagents (e.g., fluorescently tagged azide or alkyne, copper catalyst, reducing agent)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

  • Fluorescence scanner or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 18-24 hours).

  • Add the myristic acid analog to the cell culture medium and incubate for a further period (e.g., 4-6 hours) to allow for metabolic labeling.

  • Wash the cells and lyse them to obtain protein extracts.

  • Perform a click reaction by incubating the protein lysates with the fluorescent probe and click chemistry reagents.

  • Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by flow cytometry.

  • Quantify the fluorescence intensity to determine the extent of N-myristoylation inhibition at different compound concentrations.

  • Calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in protein myristoylation in the cells.

Conclusion

The development of potent and selective NMT inhibitors is a promising avenue for therapeutic intervention in various diseases. While peptide-based inhibitors that mimic natural substrates can be effective tools for studying NMT, novel small molecule inhibitors such as DDD85646, IMP-1088, and Zelenirstat have demonstrated significantly higher potency, often in the low nanomolar to picomolar range. This makes them particularly attractive candidates for further drug development. The choice of inhibitor for a particular research application will depend on the specific experimental goals, including the desired potency, selectivity, and cell permeability. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of different classes of NMT inhibitors.

References

N-Myristoylation: The Crucial Switch for RKRTLRRL's Inhibitory Power on Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced regulation of protein kinases is paramount. This guide provides a comparative analysis of the synthetic peptide RKRTLRRL and its N-myristoylated counterpart, highlighting the pivotal role of this lipid modification in conferring potent inhibitory activity against Protein Kinase C (PKC). The data presented underscores the potential of N-myristoylation as a tool in designing targeted kinase inhibitors.

A seminal study has demonstrated that the synthetic peptide Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (RKRTLRRL), a substrate for Protein Kinase C (PKC), is devoid of inhibitory activity on its own. However, the addition of an N-terminal myristoyl group transforms this peptide into a potent inhibitor of PKC and its catalytic fragment[1]. This guide delves into the experimental evidence validating this critical role of N-myristoylation.

Unveiling the Inhibitory Potential: A Data-Driven Comparison

The inhibitory effects of RKRTLRRL and its N-myristoylated analogs were quantified to elucidate the impact of myristoylation. The following table summarizes the key findings regarding their inhibitory potency against the catalytic fragment of PKC.

Peptide AnalogModificationInhibitory Potency (IC50)Key Observation
RKRTLRRLNoneNo inhibitory activityThe unmodified peptide does not inhibit PKC.
N-myristoyl-RKRTLRRLN-terminal MyristoylationPotent InhibitionMyristoylation confers strong inhibitory activity.
Non-phosphorylatable this compound analogsMyristoylation + Amino Acid SubstitutionPotent InhibitionThe inhibitory effect is independent of phosphorylation.

This table summarizes the findings that N-myristoylation is the key modification that transforms the RKRTLRRL peptide from a substrate to an inhibitor of Protein Kinase C[1].

The Mechanism of Inhibition: A Tale of Two Conformations

Kinetic analyses have shed light on the mechanism by which N-myristoylated RKRTLRRL inhibits the catalytic fragment of PKC. The results support a model where the myristoylated peptides bind to the free form of the enzyme at the protein-substrate binding site, but not to the enzyme-ATP complex. This suggests a competitive inhibition model with respect to the protein substrate[1].

The N-terminal myristoyl group likely plays a crucial role in anchoring the peptide to a hydrophobic pocket on the kinase, thereby increasing its local concentration and facilitating a stable interaction with the substrate-binding site. This prevents the binding of natural protein substrates and subsequent phosphorylation.

cluster_0 PKC Inhibition by this compound PKC Protein Kinase C (Catalytic Fragment) PKC_ATP PKC-ATP Complex PKC->PKC_ATP Binds ATP ATP ATP->PKC_ATP Substrate Protein Substrate Substrate->PKC_ATP Myr_Peptide This compound Myr_Peptide->PKC Binds & Inhibits Phosphorylated_Substrate Phosphorylated Substrate PKC_ATP->Phosphorylated_Substrate Phosphorylates

Figure 1. Proposed mechanism of PKC inhibition.

Experimental Validation: A Step-by-Step Workflow

The validation of N-myristoylation's role in RKRTLRRL's inhibitory activity involved a series of well-defined experiments. The general workflow is outlined below.

cluster_1 Experimental Workflow start Start synthesis Synthesize Peptides (RKRTLRRL & this compound) start->synthesis kinase_assay Perform Histone Kinase Assays synthesis->kinase_assay pkc_isolation Isolate PKC Catalytic Fragment pkc_isolation->kinase_assay data_analysis Analyze Inhibitory Potency (IC50) kinase_assay->data_analysis kinetic_studies Conduct Kinetic Analysis data_analysis->kinetic_studies mechanism Elucidate Inhibition Mechanism kinetic_studies->mechanism end Conclusion mechanism->end

Figure 2. Workflow for validating inhibitory activity.

Detailed Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the validation of N-myristoylated RKRTLRRL's inhibitory activity.

1. Peptide Synthesis:

  • Peptides: RKRTLRRL and its N-myristoylated and non-phosphorylatable analogs were synthesized using standard solid-phase peptide synthesis methods.

  • N-myristoylation: Myristic acid was coupled to the N-terminus of the resin-bound peptide.

  • Purification: Peptides were purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Verification: The identity and purity of the peptides were confirmed by mass spectrometry and amino acid analysis.

2. Preparation of PKC Catalytic Fragment:

  • Source: Protein Kinase C was purified from a suitable source, such as rat brain.

  • Proteolysis: The purified PKC was subjected to limited proteolysis using a protease like trypsin to generate the catalytic fragment.

  • Purification: The catalytic fragment was purified from the digestion mixture using chromatographic techniques.

3. Histone Kinase Assay for Inhibitory Activity:

  • Reaction Mixture: The assay was conducted in a reaction buffer containing the PKC catalytic fragment, histone H1 (as a substrate), and [γ-³²P]ATP.

  • Inhibitor Addition: Varying concentrations of the test peptides (RKRTLRRL and its myristoylated analogs) were pre-incubated with the enzyme before initiating the reaction.

  • Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-³²P]ATP and allowed to proceed for a defined period at a specific temperature. The reaction was terminated by spotting the mixture onto phosphocellulose paper.

  • Quantification: The phosphocellulose papers were washed to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the histone substrate was quantified by scintillation counting.

  • IC50 Determination: The concentration of the peptide that caused 50% inhibition of the kinase activity (IC50) was determined from the dose-response curves.

4. Kinetic Analysis:

  • Varying Substrate Concentrations: The histone kinase assays were performed with varying concentrations of either the histone substrate or ATP, in the presence and absence of the inhibitory N-myristoylated peptide.

  • Data Analysis: The data were plotted using Lineweaver-Burk or other suitable kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to each substrate.

5. Analysis of Intrinsic ATPase Activity:

  • Assay: The intrinsic ATPase activity of the PKC catalytic fragment was measured in the presence and absence of the N-myristoylated peptides. This experiment helps to understand if the inhibitor affects the ATP binding or hydrolysis step directly[1].

Conclusion

References

Safety Operating Guide

Proper Disposal of N-myristoyl-RKRTLRRL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-myristoyl-RKRTLRRL, a research-grade myristoylated peptide. The following procedures are based on established laboratory safety guidelines for non-hazardous chemical waste and are intended for researchers, scientists, and drug development professionals. It is imperative that all personnel consult and adhere to their institution's specific waste disposal protocols and local regulations, as these take precedence.

Pre-Disposal Hazard Assessment

Prior to initiating any disposal procedure, a thorough hazard assessment is crucial. A Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] Similarly, SDSs for other myristoylated peptides, such as Myristoyl Pentapeptide-17 and Myristoyl hexapeptide-16, also state they are not hazardous substances or mixtures.[2][3]

However, as a general principle for all research chemicals where toxicological properties may not be fully investigated, it is prudent to handle this compound with a degree of caution.[4][5][6] The toxicological properties of many synthetic peptides are not fully known, and they should be treated as potentially hazardous.[5][6]

Key Safety Principles:

  • Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[7][8]

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash.[7]

  • Consult SDS: Always review the available SDS for any chemical before handling and disposal.[8] If a specific SDS is not available, treat the substance as hazardous.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent accidental exposure during handling and disposal of this compound.

PPE ItemSpecification
Gloves Chemical-resistant disposable gloves (e.g., nitrile). Change immediately if contaminated.[7][8]
Eye Protection Safety glasses with side-shields or goggles are mandatory.[4][7]
Lab Coat A standard laboratory coat should be worn to protect skin and clothing.[7]
Respiratory Protection When handling the lyophilized powder, which can become airborne, work within a fume hood or use a full-face respirator if exposure limits are exceeded.[4][8]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

For liquid waste containing this compound, an inactivation step is recommended as a best practice to denature the peptide before disposal.

Experimental Protocol for Inactivation:

  • Work Area: Perform all inactivation procedures within a certified chemical fume hood.

  • Chemical Degradation: Peptide bonds can be hydrolyzed using a strong acid or base.

    • Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.

  • Reaction Time: Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container.

  • Neutralization: After the inactivation period, neutralize the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.

  • Collection: Pour the neutralized solution into a designated aqueous hazardous waste container. The container must be clearly labeled with its contents.

ParameterSpecificationPurpose
Inactivation Reagent1 M HCl or 1 M NaOHTo hydrolyze and degrade the peptide.
Inactivation TimeMinimum 24 hoursTo ensure complete degradation.
Final pH6.0 - 8.0To ensure the waste is non-corrosive.

Solid waste contaminated with this compound must be segregated and disposed of as chemical waste.

  • Segregation: Place all contaminated solid waste (e.g., vials, pipette tips, gloves, absorbent paper) into a designated solid chemical waste container.[7]

  • Labeling: The container should be clearly labeled as "Solid Chemical Waste" and list "this compound" as a contaminant.

  • Storage: Keep the sealed container in a designated and secure secondary containment area, away from incompatible materials, pending disposal.

  • Coordination: Arrange for the collection of all waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

  • Documentation: Provide all necessary documentation regarding the contents of the waste containers as required by your institution and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste Type start->assess_waste liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, PPE) assess_waste->solid_waste Solid inactivate Inactivate Peptide (Acid/Base Hydrolysis) liquid_waste->inactivate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Neutralize Solution (pH 6-8) inactivate->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid store_waste Store in Designated Secondary Containment Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup end_disp End of Disposal Process ehs_pickup->end_disp

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-myristoyl-RKRTLRRL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedural information for the safe use and disposal of the synthetic peptide N-myristoyl-RKRTLRRL, establishing a foundation of trust and value in laboratory operations. Since the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle this compound with due care, treating it as potentially hazardous.[1][2][3]

Recommended Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety when handling this compound, particularly in its lyophilized powder form.[4] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[4]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1][4]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[4]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1] Double gloving may be necessary for added protection.[4]
Body Protection Lab CoatA standard, buttoned lab coat should be worn to protect clothing and skin.[1][4]
Respiratory Protection Respirator/Dust MaskRecommended when handling the lyophilized powder to avoid inhalation of dust.[1][4] Work in a well-ventilated area.[1]
General Laboratory Attire Long Pants & Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[1]

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1] Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[4]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1][2] After weighing, tightly reseal the container.[4]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] For peptides with solubility challenges, it may be necessary to try a series of solvents, starting with sterile distilled water or a dilute (0.1%) acetic acid solution.[3]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1] Dispose of gloves and any contaminated disposables in the designated hazardous waste container.[5][6]

Storage Protocols:
  • Lyophilized Peptide : For long-term storage, keep the lyophilized powder at -20°C or colder in a dry, dark place.[3]

  • In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1] The shelf life of peptides in solution is limited, and using sterile buffers at a pH of around 5-6 can help prolong stability.[3]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of in accordance with all federal, state, and local environmental regulations.[2][4]

Step-by-Step Disposal Procedure:
  • Waste Segregation :

    • Solid Waste : Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[5]

    • Liquid Waste : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Storage : Store the sealed container in a designated hazardous waste accumulation area.[5]

  • Final Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5] An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Disposal prep_area 1. Prepare Clean Work Area warm_peptide 2. Warm Peptide to Room Temp don_ppe 3. Don Appropriate PPE weigh 4. Weigh Lyophilized Powder don_ppe->weigh reconstitute 5. Reconstitute Peptide weigh->reconstitute cleanup 6. Clean Work Area reconstitute->cleanup store 7. Store Appropriately (Lyophilized or Aliquoted Solution) cleanup->store collect_waste 8. Collect Solid & Liquid Waste seal_container 9. Seal Hazardous Waste Container collect_waste->seal_container dispose 10. Dispose via Certified Service seal_container->dispose

Caption: Workflow for handling and disposing of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.